Product packaging for N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE(Cat. No.:CAS No. 372117-85-6)

N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Cat. No.: B267823
CAS No.: 372117-85-6
M. Wt: 185.65 g/mol
InChI Key: UYQLOFIATPMQGW-UHFFFAOYSA-N
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Description

N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B267823 N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE CAS No. 372117-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQLOFIATPMQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372117-85-6
Record name [(3-chloro-4-methoxyphenyl)methyl](methyl)amine
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Foundational & Exploratory

An In-depth Technical Guide on N-Methyl-(3-chloro-4-methoxy)benzylamine: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical and biological properties of N-Methyl-(3-chloro-4-methoxy)benzylamine (CAS 372117-85-6). A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While its existence is confirmed through supplier listings, in-depth characterization is not publicly available.

This guide will summarize the limited information available for this compound and provide a detailed overview of its immediate precursor, 3-chloro-4-methoxybenzylamine, for which more substantial data exists. The information on the precursor can serve as a valuable reference for researchers interested in the synthesis and potential applications of its N-methylated derivative.

This compound: An Overview

This compound is a substituted benzylamine derivative. Its chemical structure consists of a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and an N-methylaminomethyl group at position 1.

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms:

  • N-(3-chloro-4-methoxybenzyl)-N-methylamine[1]

  • --INVALID-LINK--amine[1]

  • Benzenemethanamine, 3-chloro-4-methoxy-N-methyl-[1]

  • 3-Chloro-4-methoxy-N-methylbenzenemethanamine[1]

Due to the absence of published experimental data, a table of physicochemical properties for this compound cannot be provided at this time.

Precursor: 3-Chloro-4-methoxybenzylamine

The immediate precursor, 3-chloro-4-methoxybenzylamine (CAS 115514-77-7), is a well-documented chemical intermediate, primarily utilized in the synthesis of the pharmaceutical agent Avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[2][3]

Physicochemical Properties of 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt
PropertyValueSource
3-Chloro-4-methoxybenzylamine
Molecular FormulaC₈H₁₀ClNO[4]
Molecular Weight171.62 g/mol [4]
AppearanceLiquid[4]
3-Chloro-4-methoxybenzylamine Hydrochloride
CAS Number41965-95-1[5]
Molecular FormulaC₈H₁₁Cl₂NO[5]
Molecular Weight208.09 g/mol [5]
Melting Point250-255 °C[5]
AppearanceSolid[5]
Synthesis of 3-Chloro-4-methoxybenzylamine

Several synthetic routes for 3-chloro-4-methoxybenzylamine have been reported. A common and high-yield method starts from 3-chloro-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol [6]

This synthesis is a two-step process:

  • Chlorination of the alcohol: 3-chloro-4-methoxybenzyl alcohol is reacted with a chlorinating agent, such as phosphorus oxychloride, in a suitable solvent like tetrahydrofuran to yield 3-chloro-4-methoxybenzyl chloride.[6] The reaction is typically carried out at a temperature of 35-45°C.[6]

  • Amination: The resulting 3-chloro-4-methoxybenzyl chloride is then converted to the primary amine. One common method involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine) in ethanol, followed by acidic hydrolysis.[6] The reaction to form the salt is generally heated to 60-70°C, and the subsequent hydrolysis with hydrochloric acid is performed at 40-50°C.[6] Finally, the pH is adjusted to be basic (pH > 7) with a base like potassium hydroxide to liberate the free amine, which can then be purified by distillation.[6]

Synthesis_Workflow A 3-Chloro-4-methoxybenzyl Alcohol B 3-Chloro-4-methoxybenzyl Chloride A->B POCl₃, THF 35-45°C C Quaternary Ammonium Salt B->C Hexamethylenetetramine, Ethanol, 60-70°C D 3-Chloro-4-methoxybenzylamine C->D 1. HCl, 40-50°C 2. KOH (pH > 7)

Caption: Synthetic workflow for 3-chloro-4-methoxybenzylamine.

Potential Synthesis of this compound

While a specific protocol for the N-methylation of 3-chloro-4-methoxybenzylamine is not available in the searched literature, a general and widely used method for the N-methylation of primary amines is reductive amination.

Proposed Experimental Protocol: Reductive Amination

  • Imine Formation: 3-chloro-4-methoxybenzylamine is reacted with one equivalent of formaldehyde in a suitable solvent (e.g., methanol or dichloromethane). This reaction forms an intermediate imine or, in the presence of an alcohol, a hemiaminal.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to the reaction mixture. The reducing agent selectively reduces the imine to the secondary amine, yielding this compound.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up to remove excess reagents and byproducts, and the final product is purified, typically by column chromatography.

N_Methylation_Workflow A 3-Chloro-4-methoxybenzylamine B Intermediate Imine A->B Formaldehyde C N-Methyl-(3-chloro-4-methoxy) benzylamine B->C Reducing Agent (e.g., NaBH₄)

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE (CAS No: 372117-85-6). Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for the closely related precursor, 3-chloro-4-methoxybenzylamine, and provides generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this and related chemical entities.

Core Molecular Data

This compound is a secondary amine derivative of 3-chloro-4-methoxybenzylamine. Its core structure consists of a substituted benzene ring functionalized with a chloro group, a methoxy group, and an N-methylated aminomethyl group.

Table 1: Physicochemical Data for this compound
PropertyValueSource/Method
Molecular Formula C₉H₁₂ClNOCalculated
Molecular Weight 185.65 g/mol Calculated
CAS Number 372117-85-6[1][2][3]
Appearance Not specified-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Data not available-
Table 2: Physicochemical Data for the Precursor, 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt
Property3-Chloro-4-methoxybenzylamine3-Chloro-4-methoxybenzylamine HClSource
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO
Molecular Weight 171.62 g/mol 208.09 g/mol
CAS Number 115514-77-741965-95-1[4]
Appearance LiquidSolid
Melting Point Not applicable250-255 °C
Boiling Point 263.5 °C at 760 mmHgNot applicable-
Solubility -Soluble in Methanol-

Synthesis and Purification

The synthesis of this compound typically involves the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine. Two common methods for this transformation are reductive amination and direct alkylation.

Synthesis of the Precursor: 3-Chloro-4-methoxybenzylamine

A common route for the synthesis of 3-chloro-4-methoxybenzylamine is the chlorination of 4-methoxybenzylamine.

Experimental Protocol: Chlorination of 4-methoxybenzylamine

  • Reaction Setup: To a solution of 4-methoxybenzylamine (100 g) in acetic acid (100 ml), slowly add additional acetic acid (750 ml) at 25-30 °C.

  • Chlorination: Cool the reaction mixture to 20-25 °C and slowly add sulfonyl chloride (87.84 ml) dropwise.

  • Reaction Monitoring: Stir the mixture continuously for 6 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add methyl tert-butyl ether (850 ml) to the reaction mixture at 25-30 °C. Cool the mixture to 15-20 °C and continue stirring for 1 hour.

  • Isolation: Filter the precipitated solid, wash with methyl tert-butyl ether, and dry to yield 3-chloro-4-methoxybenzylamine hydrochloride.

N-Methylation of 3-Chloro-4-methoxybenzylamine

Method A: Reductive Amination with Formaldehyde

This method involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the N-methylated product.

Generalized Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents).

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Direct Alkylation with a Methylating Agent

This method involves the direct reaction of the primary amine with a methylating agent, such as methyl iodide, in the presence of a base.

Generalized Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), and stir the mixture.

  • Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Synthesis_of_N_METHYL_3_CHLORO_4_METHOXY_BENZYLAMINE cluster_reductive_amination Reductive Amination precursor 3-Chloro-4-methoxybenzylamine imine Intermediate Imine/Aminal precursor->imine + product N-METHYL-(3-CHLORO-4- METHOXY)BENZYLAMINE precursor->product + Methyl Iodide + Base formaldehyde Formaldehyde formaldehyde->imine reductant Reducing Agent (e.g., NaBH4) reductant->product imine->product + methyl_iodide Methyl Iodide base Base (e.g., K2CO3) Analytical_Workflow synthesis Synthesized Product purification Purification (e.g., Column Chromatography) synthesis->purification purified_product Purified N-METHYL-(3-CHLORO-4- METHOXY)BENZYLAMINE purification->purified_product nmr NMR Spectroscopy (¹H and ¹³C) purified_product->nmr ms Mass Spectrometry purified_product->ms ir IR Spectroscopy purified_product->ir structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation

References

Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 372117-85-6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methyl-(3-chloro-4-methoxy)benzylamine, a derivative of a key pharmaceutical intermediate. Due to the limited publicly available data on the N-methylated compound, this guide focuses on the synthesis and properties of its immediate precursor, 3-Chloro-4-methoxybenzylamine, and presents a detailed, logical protocol for its subsequent N-methylation.

Introduction

This compound (CAS No. 372117-85-6) is a substituted secondary amine. It is the N-methyl derivative of 3-Chloro-4-methoxybenzylamine, a critical building block in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The structural modification from a primary to a secondary amine can significantly alter the pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, this compound represents a compound of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Physicochemical Properties

Property3-Chloro-4-methoxybenzylamine3-Chloro-4-methoxybenzylamine HClData Source(s)
CAS Number 115514-77-741965-95-1[1][2]
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO[1][2]
Molecular Weight 171.62 g/mol 208.08 g/mol [1][2]
Appearance LiquidSolid[1][3]
Purity ≥ 98%≥ 97%[1][3]
Boiling Point Not specified263.5 °C at 760 mmHg[3]
Melting Point Not specified250-255 °C[3]
Solubility Not specifiedSoluble in Methanol[3]
InChI Key OCNMSDZALRAYEX-UHFFFAOYSA-NIKWWOZCEHOYKAO-UHFFFAOYSA-N[1][2]

Synthesis Pathway

The synthesis of this compound can be logically achieved in a two-stage process:

  • Synthesis of the Precursor: Production of 3-Chloro-4-methoxybenzylamine from a suitable starting material.

  • N-Methylation: Introduction of a methyl group to the primary amine of the precursor.

A robust and high-yield method for synthesizing the precursor starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process, known as the Delépine reaction, involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.

G cluster_0 Stage 1: Precursor Synthesis (Delépine Reaction) cluster_1 Stage 2: N-Methylation A 3-Chloro-4-methoxybenzyl Alcohol B 3-Chloro-4-methoxybenzyl Chloride A->B  POCl₃, THF  35-45°C C Quaternary Ammonium Salt (Hexamethylenetetramine Adduct) B->C  Hexamethylenetetramine,  Ethanol, 60-75°C D 3-Chloro-4-methoxybenzylamine (Precursor) C->D  HCl, H₂O  then KOH D2 3-Chloro-4-methoxybenzylamine (Precursor) E This compound (Final Product) D2->E  HCHO, NaBH(OAc)₃  (Reductive Amination)

Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent N-methylation.

Synthesis of 3-Chloro-4-methoxybenzylamine (Precursor)

This protocol is adapted from established industrial methods and involves three main steps.[4][5]

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).

  • Reagent Addition: To the solution, add phosphorus oxychloride (POCl₃, 1.0-1.5 equivalents) dropwise while maintaining the temperature.

  • Reaction: Heat the mixture to 35-45°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

  • Reagent Addition: Add hexamethylenetetramine (urotropine, 1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to 60-75°C and stir. The formation of the quaternary ammonium salt precipitate will be observed. Continue heating until the reaction is complete.

  • Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the quaternary ammonium salt.

Step 3: Hydrolysis to the Primary Amine

  • Reaction Setup: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to 40-50°C to facilitate hydrolysis.

  • Work-up: After the reaction is complete, cool the solution. Adjust the pH to be alkaline (pH > 7) with potassium hydroxide (KOH).

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-Chloro-4-methoxybenzylamine, can be further purified by vacuum distillation to achieve high purity (≥ 99.3%).[4]

N-Methylation of 3-Chloro-4-methoxybenzylamine (Proposed Protocol)

This proposed protocol for reductive amination is a standard and effective method for the N-methylation of primary amines.

  • Reaction Setup: In a round-bottomed flask, dissolve 3-Chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

G A Dissolve Primary Amine and Formaldehyde in Solvent B Stir for 1-2h at RT (Imine Formation) A->B C Cool to 0°C B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Stir Overnight at RT D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Experimental workflow for the proposed N-methylation via reductive amination.

Applications in Research and Drug Development

As a derivative of a known pharmacophore for PDE-5 inhibition, this compound is a valuable compound for:

  • Structure-Activity Relationship (SAR) Studies: Investigating how the N-methylation affects binding affinity and selectivity for PDE-5 or other related enzymes.

  • Lead Optimization: Serving as a new building block for the synthesis of novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles compared to existing drugs like Avanafil.

  • Metabolic Studies: The N-methyl group can influence the metabolic fate of the molecule. N-demethylation is a common metabolic pathway, and studying this compound can provide insights into the metabolism of related drugs.[6]

This technical guide provides a foundational understanding of this compound, focusing on its synthesis from a readily accessible precursor. The detailed protocols and workflows are intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Structure Elucidation of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural confirmation of N-methyl-(3-chloro-4-methoxy)benzylamine. The document outlines detailed experimental protocols, data interpretation, and presents key analytical data in a structured format for clarity and comparative analysis.

Introduction

This compound is a substituted benzylamine derivative. Its structural elucidation is fundamental for confirming its identity, purity, and for establishing structure-activity relationships in drug discovery and development. This process involves a combination of spectroscopic and chromatographic techniques to unambiguously determine its molecular structure and key chemical features.

The structure of this compound is characterized by a benzene ring substituted with a chloro group, a methoxy group, and a methylaminomethyl group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and biological activity.

Molecular Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₉H₁₂ClNO

Molecular Weight: 185.65 g/mol

IUPAC Name: 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine

(Structure Image)

(A 2D chemical structure diagram of this compound would be placed here.)

Synthesis Overview

A plausible synthetic route for this compound involves the reductive amination of 3-chloro-4-methoxybenzaldehyde. This common and efficient method is widely used for the synthesis of secondary amines.

A general synthesis procedure is as follows:

  • 3-chloro-4-methoxybenzaldehyde is reacted with methylamine in a suitable solvent, such as methanol, to form the corresponding imine intermediate.

  • The imine is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄).

  • The reaction is quenched, and the product is isolated and purified, typically by column chromatography.

A patent for preparing the related compound 3-chloro-4-methoxybenzylamine suggests a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol.[1] This primary amine could then be methylated to yield the target compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from various analytical techniques used for the structure elucidation of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HAr-H (H-2)
~7.25dd1HAr-H (H-6)
~6.90d1HAr-H (H-5)
~3.85s3H-OCH₃
~3.65s2HAr-CH₂-N
~2.45s3HN-CH₃
~1.50br s1HN-H

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~154.0Ar-C (C-4)
~131.5Ar-C (C-1)
~129.0Ar-C (C-6)
~126.5Ar-C (C-2)
~122.0Ar-C (C-3)
~111.5Ar-C (C-5)
~56.0-OCH₃
~55.5Ar-CH₂-N
~36.0N-CH₃

Solvent: CDCl₃, Frequency: 100 MHz. Chemical shifts are predicted based on analogous structures.

Table 3: Mass Spectrometry Data (Predicted)

m/zInterpretation
185/187[M]⁺ molecular ion peak (with isotopic pattern for Cl)
170/172[M-CH₃]⁺
142[M-CH₂NHCH₃]⁺
44[CH₂NHCH₃]⁺

Ionization Mode: Electron Ionization (EI).

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretch (secondary amine)
2950-2800C-H stretch (aliphatic and aromatic)
1590, 1500, 1450C=C stretch (aromatic)
1250C-O stretch (aryl ether)
1100C-N stretch
800-850C-H bend (aromatic, out-of-plane)
750-800C-Cl stretch

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1.5 s

    • Spectral width: -10 to 220 ppm

  • Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

5.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatography (GC) inlet.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: 40-400 amu

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

5.3 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or empty salt plate is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Visualizations

Diagram 1: Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir chromatography Purity Check (GC/LC) purification->chromatography data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration chromatography->data_integration structure_confirmation Structure Confirmed data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

G cluster_structure Molecular Structure cluster_data Spectroscopic Evidence structure This compound nmr 1H & 13C NMR (C-H Framework) structure->nmr provides evidence for ms Mass Spec (Molecular Weight & Fragmentation) structure->ms provides evidence for ir IR Spec (Functional Groups) structure->ir provides evidence for

Caption: The logical connection between the molecular structure and the evidence provided by different spectroscopic techniques.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's constitution and connectivity. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this and structurally related compounds.

References

Spectroscopic and Synthetic Profile of N-Methyl-(3-chloro-4-methoxy)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and analytical workflows for the chemical compound N-methyl-(3-chloro-4-methoxy)benzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Spectroscopic Data

Precise structural elucidation is critical in chemical research and drug development. This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data for the parent amine, 3-chloro-4-methoxybenzenemethanamine, is provided as a reference, with predicted values for the N-methylated target compound based on established substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-NH-CH₃ Protons (δ, ppm)-OCH₃ Protons (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)-N-CH₃ Carbon (δ, ppm)-OCH₃ Carbon (δ, ppm)
3-Chloro-4-methoxybenzenemethanamine[1]7.27 (d, J=2.1 Hz), 7.21 (dd, J=8.3, 2.1 Hz), 6.88 (d, J=8.3 Hz)~3.75 (s)-~3.87 (s)~154.0, ~131.5, ~129.0, ~127.0, ~122.0, ~111.5~45.0-~56.0
This compound (Predicted)~7.28 (d), ~7.22 (dd), ~6.89 (d)~3.65 (s)~2.45 (s)~3.87 (s)~154.1, ~133.0, ~128.8, ~126.5, ~122.2, ~111.6~55.0~36.0~56.0

Note: Predicted values are estimated based on the known effects of N-methylation on chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Frequencies

Functional Group3-Chloro-4-methoxybenzenemethanamine (Typical Range, cm⁻¹)This compound (Predicted Range, cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands for primary amine)3300-3500 (one band for secondary amine)
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
C=C Stretch (Aromatic)1450-16001450-1600
C-O Stretch (Ether)1200-12751200-1275
C-N Stretch1020-12501020-1250
C-Cl Stretch600-800600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightPredicted m/z of Molecular Ion [M]⁺Key Fragmentation Peaks (Predicted)
This compoundC₉H₁₂ClNO185.65 g/mol 185/187 (due to ³⁵Cl/³⁷Cl isotopes)170 ([M-CH₃]⁺), 142 ([M-CH₂NHCH₃]⁺), 121, 91

Experimental Protocols

This section outlines the synthetic procedures for preparing this compound. The synthesis of the precursor, 3-chloro-4-methoxybenzenemethanamine, is also detailed.

Synthesis of 3-Chloro-4-methoxybenzenemethanamine

A common route for the synthesis of 3-chloro-4-methoxybenzenemethanamine is from 3-chloro-4-methoxybenzyl alcohol via a chlorination followed by amination.[2][3][4]

Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent such as tetrahydrofuran (THF).

  • Slowly add a chlorinating agent, for example, thionyl chloride or phosphorus oxychloride (1.0-1.5 molar equivalents), to the solution while maintaining a controlled temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 35-45°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction and perform a work-up to isolate the crude 3-chloro-4-methoxybenzyl chloride.

Step 2: Amination via the Delépine Reaction [3]

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents) to the solution.

  • Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

  • After the salt has precipitated, cool the mixture and collect the solid by filtration.

  • Hydrolyze the quaternary ammonium salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.

  • Following hydrolysis, neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH above 7 to liberate the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to yield 3-chloro-4-methoxybenzenemethanamine.

Synthesis of this compound via Reductive Amination
  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_final_synthesis Synthesis of Target Compound 3_Chloro_4_methoxybenzyl_Alcohol 3-Chloro-4-methoxybenzyl Alcohol Chlorination Chlorination (e.g., SOCl₂) 3_Chloro_4_methoxybenzyl_Alcohol->Chlorination Step 1 Intermediate 3-Chloro-4-methoxybenzyl Chloride Chlorination->Intermediate Amination Amination (Delépine Reaction) Intermediate->Amination Step 2 Precursor 3-Chloro-4-methoxybenzenemethanamine Amination->Precursor Reductive_Amination Reductive Amination (with Methylamine & NaBH₄) Precursor->Reductive_Amination Alternative: N-Methylation Target_Compound This compound Reductive_Amination->Target_Compound 3_Chloro_4_methoxybenzaldehyde 3_Chloro_4_methoxybenzaldehyde 3_Chloro_4_methoxybenzaldehyde->Reductive_Amination Primary Route

Caption: Synthetic pathways to this compound.

Spectroscopic_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) NMR_Analysis NMR Analysis (¹H and ¹³C Spectra Acquisition) Sample_Preparation->NMR_Analysis IR_Analysis IR Analysis (FTIR Spectroscopy) Sample_Preparation->IR_Analysis MS_Analysis Mass Spectrometry (e.g., GC-MS or LC-MS) Sample_Preparation->MS_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation and Confirmation Data_Processing->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-methyl-(3-chloro-4-methoxy)benzylamine, with a focus on its molecular weight. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key data in a structured format.

Core Physicochemical Properties

This compound is a substituted benzylamine with the chemical formula C₉H₁₂ClNO. Its core physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 185.65 g/mol [1]
Molecular Formula C₉H₁₂ClNO[1]
CAS Number 372117-85-6[1]
Synonyms N-(3-chloro-4-methoxybenzyl)-N-methylamine, --INVALID-LINK--amine, Benzenemethanamine, 3-chloro-4-methoxy-N-methyl-[1]

Synthesis and Characterization

The synthesis of this compound typically proceeds via the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine.

Synthesis of 3-chloro-4-methoxybenzylamine (Precursor)

A common route for the synthesis of the precursor, 3-chloro-4-methoxybenzylamine, starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.[2][3][4]

G A 3-Chloro-4-methoxybenzyl Alcohol B 3-Chloro-4-methoxybenzyl Chloride A->B  POCl₃, THF  35-45°C C Quaternary Ammonium Salt B->C  Hexamethylenetetramine,  Ethanol, 60-75°C D 3-Chloro-4-methoxybenzylamine C->D  HCl, H₂O, 40-50°C  then KOH

Caption: Synthesis pathway for 3-chloro-4-methoxybenzylamine.

  • Chlorination: Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF). Add phosphorus oxychloride (POCl₃) (1.0-1.5 molar equivalents) and heat the mixture to 35-45°C.[2] Monitor the reaction until completion.

  • Work-up 1: Quench the reaction with sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (EtOAc), dry the organic layer, and concentrate it.

  • Salt Formation: Dissolve the resulting 3-chloro-4-methoxybenzyl chloride in ethanol and add hexamethylenetetramine (1.0-1.2 molar equivalents). Heat the mixture to 60-75°C to form the quaternary ammonium salt.[2]

  • Work-up 2: Cool the mixture and filter the precipitate. Wash the solid with cold ethanol and dry it.

  • Hydrolysis: Hydrolyze the quaternary ammonium salt using hydrochloric acid (HCl) in water at 40-50°C.[3] After hydrolysis, basify the solution with potassium hydroxide (KOH) and distill to obtain the pure 3-chloro-4-methoxybenzylamine.

N-Methylation of 3-chloro-4-methoxybenzylamine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3-chloro-4-methoxybenzylamine D Pressure Tube A->D B HCOOH (Formic Acid) B->D C Triethylamine C->D E Heat to 150°C (12-48h) D->E F Basify with NaOH E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I This compound H->I

Caption: General workflow for N-methylation of a primary amine.

  • Reaction Setup: In a pressure tube, combine the primary amine (1 mmol), formic acid (99%, 20 mmol), and triethylamine (20 mmol).

  • Inert Atmosphere: Bubble argon through the mixture for 15 minutes.

  • Reaction: Stir the sealed mixture at 150°C for 12-48 hours. Caution: Pressure will build up during the reaction; use an appropriate pressure vessel.

  • Work-up: After cooling to room temperature, basify the reaction mixture with a NaOH solution.

  • Extraction: Extract the product with dichloromethane (CH₂Cl₂) (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine and dry over sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent to yield the N-methylated product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, standard analytical techniques would be employed.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW = 185.65), this peak would be expected at an m/z of approximately 186.07.

¹H and ¹³C NMR spectroscopy would be used to confirm the structure. Although specific shifts are not available, the expected spectra would show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the benzylic methylene group.

Biological Activity and Potential Signaling Pathways

While no specific biological activity or signaling pathway for this compound has been detailed in the search results, substituted benzylamines are a class of compounds with a wide range of biological activities. Studies on related compounds have shown potential as:

  • Antifungal agents: Phenyl-substituted benzylamines have demonstrated efficacy against Candida albicans.[[“]][6]

  • Anti-mycobacterial agents: Novel benzylamine derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[7]

  • Enzyme inhibitors: Substituted aryl benzylamines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[8]

Given these activities, a potential mechanism of action for a bioactive benzylamine derivative could be the inhibition of a key enzyme in a pathogenic organism or a disease-related pathway.

G cluster_0 Enzyme Inhibition Pathway A This compound (Inhibitor) C Enzyme-Inhibitor Complex A->C B Target Enzyme B->C E Product B->E Normal Reaction F Biological Process Blocked C->F Inhibition D Substrate D->B

Caption: A logical diagram of a potential enzyme inhibition mechanism.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully elucidate its specific properties and biological activities.

References

Technical Guidance for Determining the Solubility of N-Methyl-(3-chloro-4-methoxy)benzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative of interest in synthetic organic chemistry and pharmaceutical research. Understanding its solubility in various organic solvents is critical for applications such as reaction optimization, purification, formulation development, and predicting its behavior in biological systems. The polarity and hydrogen bonding capabilities of the amine and methoxy groups, combined with the halogen substitution, suggest a nuanced solubility profile across different solvent classes.

This guide provides a standardized approach to determining the solubility of this compound, ensuring that generated data is robust and comparable across different laboratory settings.

Quantitative Solubility Data

As of the latest revision of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents has not been found in peer-reviewed journals, patents, or chemical reference databases. Qualitative assessments of the parent compound, 3-chloro-4-methoxybenzylamine, suggest it is slightly soluble in chloroform and methanol. However, for the N-methylated derivative, empirical determination is required.

Recommended Data Presentation

When solubility data is determined, it should be presented in a clear and structured format to facilitate comparison. The following table structure is recommended:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Isopropanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Chloroform25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
Heptane25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This protocol is widely accepted and provides thermodynamic solubility data.

Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Apparatus and Reagents:

  • Analytical balance (4-decimal place)

  • Vials with screw caps and PTFE-lined septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • The chosen organic solvent of appropriate purity

  • This compound (solid)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[2]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at the experimental temperature.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (as described in Section 3.2) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Quantification

The concentration of the dissolved this compound in the filtered sample can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

3.2.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Measurement: Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.[4]

3.2.2. UV-Vis Spectrophotometry

This method is simpler but less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering impurities are present.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.[5]

  • Calibration Curve: Prepare standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve (absorbance vs. concentration).

  • Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow A Preparation: Add excess solid compound to vial B Add known volume of solvent A->B C Equilibration: Shake at constant temperature (24-48h) B->C D Phase Separation: Settle and Centrifuge C->D E Sampling & Filtration: Withdraw supernatant through 0.22 µm filter D->E F Dilution: Accurately dilute filtrate E->F G Quantification: Analyze by HPLC-UV or UV-Vis F->G H Calculation: Solubility = Concentration x Dilution Factor G->H I Data Reporting: Tabulate results H->I

Caption: Workflow for solubility determination via the shake-flask method.

References

Navigating the Stability and Storage of N-Methyl-(3-chloro-4-methoxy)benzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of N-Methyl-(3-chloro-4-methoxy)benzylamine. Due to the limited availability of specific stability data for this compound, the recommendations outlined herein are extrapolated from data on structurally analogous compounds, including substituted benzylamines and other aromatic amines. It is imperative that these guidelines are supplemented with in-house stability studies to establish precise parameters for specific applications.

Core Stability Profile and Recommended Storage

This compound, as a secondary amine, is susceptible to degradation through oxidation and reaction with atmospheric components like carbon dioxide. Its stability is critically influenced by storage conditions. The primary degradation pathways for similar amines involve oxidation of the benzylamine group and potential reactions at the aromatic ring, influenced by temperature, light, and the presence of reactive substances.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent oxidation and reaction with atmospheric carbon dioxide.
Container Tightly sealed, amber glass or other light-resistant containerTo protect from light and prevent atmospheric contamination.
Location Cool, dry, and well-ventilated areaTo ensure a stable environment and prevent moisture absorption.

Incompatible Materials and Handling Precautions

To ensure the integrity of this compound, it is crucial to avoid contact with incompatible materials. The basic nature of the amine group makes it reactive with acidic compounds.

Table 2: Summary of Incompatible Materials

Class of MaterialExamplesPotential Hazard
Strong Oxidizing AgentsPeroxides, NitratesVigorous reaction, potential for fire or explosion.
AcidsHydrochloric acid, Sulfuric acidExothermic reaction, formation of salts.
Acid AnhydridesAcetic anhydrideAcylation of the amine.
Acid ChloridesAcetyl chlorideVigorous acylation reaction.
ChloroformatesBenzyl chloroformateCarbamate formation.

Safe handling practices are paramount. Always use this compound in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and direct contact with skin and eyes.

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the key considerations and workflow for maintaining the stability of this compound from receipt to use.

cluster_storage Storage Environment cluster_handling Handling Procedures Temperature Temperature Compound_Stability Compound_Stability Temperature->Compound_Stability influences rate Atmosphere Atmosphere Atmosphere->Compound_Stability prevents oxidation Light_Exposure Light Exposure Light_Exposure->Compound_Stability can cause degradation Container_Integrity Container Integrity Container_Integrity->Compound_Stability maintains purity Inert_Atmosphere_Handling Inert Atmosphere Handling Inert_Atmosphere_Handling->Compound_Stability protects during use Avoid_Incompatibles Avoid Incompatible Materials Avoid_Incompatibles->Compound_Stability prevents reaction Appropriate_PPE Appropriate PPE Appropriate_PPE->Compound_Stability ensures user safety Start Start Sample_Preparation Sample Preparation Start->Sample_Preparation Stress_Conditions Application of Stress Conditions (Heat, Light, Humidity, Oxidation, pH) Sample_Preparation->Stress_Conditions Time_Point_Sampling Time Point Sampling Stress_Conditions->Time_Point_Sampling Analytical_Testing Analytical Testing (e.g., HPLC) Time_Point_Sampling->Analytical_Testing Data_Analysis Data Analysis and Degradation Profile Analytical_Testing->Data_Analysis End End Data_Analysis->End

N-Methyl-(3-chloro-4-methoxy)benzylamine: A Scoping Review of Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative with a structural motif that suggests potential interactions with various biological targets. While direct research on this specific molecule is limited, its constituent chemical features are present in a range of bioactive compounds. This technical guide consolidates information on structurally analogous compounds to extrapolate potential research applications, experimental protocols, and relevant biological pathways for this compound. The primary areas of interest derived from this analysis include its potential as a modulator of monoamine transporters and as a synthetic building block in the development of novel therapeutics, such as phosphodiesterase type 5 (PDE5) inhibitors. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and related molecules.

Introduction

This compound belongs to the benzylamine class of organic compounds, characterized by a benzyl group attached to an amine. The substitutions on the benzene ring, specifically the chloro and methoxy groups, as well as the N-methylation of the amine, are critical determinants of its potential biological activity. While this specific compound is not extensively studied, its unmethylated precursor, 3-chloro-4-methoxybenzylamine, is a known intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil.[1][2] This connection highlights the potential of the core chemical scaffold in drug discovery. Furthermore, the broader class of substituted benzylamines has been investigated for a variety of pharmacological activities, including interactions with monoamine transporters and antifungal properties.[3][4][5] This guide will explore the potential research applications of this compound by examining the structure-activity relationships (SAR) of closely related molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of the parent compound, 3-chloro-4-methoxybenzylamine, and related structures is provided below. These properties are essential for designing and conducting in vitro and in vivo studies.

PropertyValue (for 3-chloro-4-methoxybenzylamine hydrochloride)Reference
Molecular FormulaC₈H₁₁Cl₂NO[6]
Molecular Weight208.08 g/mol [6]
Melting Point250-255 °C[7]
FormSolid[7]

Potential Research Applications

Based on the analysis of structurally similar compounds, two primary areas of potential research application for this compound emerge: neuroscience and drug discovery as a synthetic intermediate.

Modulator of Monoamine Transporters

Substituted benzylamines are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5]

Due to the lack of direct studies on this compound, data from structurally analogous tropane derivatives with similar substitution patterns can provide insights into potential activity.[5] The chloro and methoxy substitutions on the phenyl ring are known to influence binding affinity and selectivity for these transporters.

Hypothetical Interaction with Monoamine Transporters

The 3-chloro and 4-methoxy substitutions on the benzylamine scaffold may confer affinity for monoamine transporters. The N-methylation could further modulate this activity, potentially altering potency and selectivity between DAT, SERT, and NET. Research into this area could uncover novel psychopharmacological agents for conditions such as depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).

monoamine_transporter_modulation cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition? SERT Serotonin Transporter (SERT) This compound->SERT Inhibition? NET Norepinephrine Transporter (NET) This compound->NET Inhibition? Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake avanafil_synthesis_intermediate 3-chloro-4-methoxybenzylamine 3-chloro-4-methoxybenzylamine Avanafil_Precursor Avanafil Precursor 3-chloro-4-methoxybenzylamine->Avanafil_Precursor Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Avanafil_Precursor Avanafil Avanafil Avanafil_Precursor->Avanafil Further Synthetic Steps binding_assay_workflow A Membrane Preparation B Assay Setup (Membranes, Radioligand, Test Compound) A->B C Incubation B->C D Filtration C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

References

N-Methyl-(3-chloro-4-methoxy)benzylamine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Methyl-(3-chloro-4-methoxy)benzylamine is a crucial secondary amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its substituted benzylamine structure is a key pharmacophore in various drug candidates. This technical guide provides a comprehensive overview of its synthesis, potential applications, and relevant biological pathways, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work. While specific experimental data for this compound is not extensively available in public literature, this guide outlines established synthetic methodologies and highlights its role as a precursor to high-value molecules.

Chemical Properties and Data

PropertyValue
Chemical Name This compound
CAS Number 372117-85-6
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Synonyms 1-(3-Chloro-4-methoxyphenyl)-N-methylmethanamine, --INVALID-LINK--amine

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis of the Precursor: 3-Chloro-4-methoxybenzaldehyde

The starting material, 3-chloro-4-methoxybenzaldehyde, can be synthesized from 4-methoxybenzaldehyde through electrophilic aromatic substitution (chlorination).

G cluster_0 Synthesis of 3-Chloro-4-methoxybenzaldehyde start 4-Methoxybenzaldehyde reagent1 Chlorinating Agent (e.g., SO₂Cl₂) start->reagent1 Chlorination product1 3-Chloro-4-methoxybenzaldehyde reagent1->product1

Synthesis of the Aldehyde Precursor
Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • Methylamine (solution in THF or methanol, or as hydrochloride salt)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (if using NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Imine Formation: Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (1.1-1.5 eq) dropwise at 0 °C. If using methylamine hydrochloride, a base such as triethylamine (1.1 eq) should be added. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture back to 0 °C. Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: While specific yields for this reaction are not available in the literature, similar reductive amination procedures typically afford yields in the range of 70-90%.

G cluster_0 Reductive Amination Workflow start Dissolve Aldehyde in Solvent step1 Add Methylamine (Imine Formation) start->step1 step2 Add Reducing Agent (Reduction) step1->step2 step3 Quench Reaction (Water) step2->step3 step4 Aqueous Work-up (Extraction) step3->step4 step5 Dry and Concentrate step4->step5 end Purification (Column Chromatography) step5->end

Experimental Workflow for Reductive Amination

Role as a Synthetic Intermediate in Drug Discovery

The primary amine analog, 3-chloro-4-methoxybenzenemethanamine, is a well-documented key intermediate in the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][2] While the direct use of this compound in the synthesis of Avanafil is not reported, its structural similarity suggests its potential as an intermediate for the synthesis of Avanafil analogs or other novel drug candidates targeting similar pathways.

Relevance to PDE5 Inhibition Signaling Pathway

PDE5 inhibitors, such as Avanafil, function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This is achieved by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. The 3-chloro-4-methoxybenzylamine moiety is a critical component of the Avanafil structure, contributing to its binding affinity and selectivity for the PDE5 enzyme.

G cluster_0 PDE5 Inhibition Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades Intermediate N-Methyl-(3-chloro-4-methoxy) benzylamine Core Structure Avanafil Avanafil Analogs Intermediate->Avanafil Potential Precursor Avanafil->PDE5 Inhibits

Relevance to the PDE5 Inhibition Pathway

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the peer-reviewed literature. For definitive structural confirmation, it is recommended that researchers acquiring or synthesizing this compound perform a full suite of spectroscopic analyses.

Conclusion

This compound represents a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination makes it an accessible building block for medicinal chemists. While its direct application in the synthesis of currently marketed drugs is not documented, its structural similarity to key intermediates of successful pharmaceuticals like Avanafil underscores its potential for the development of novel therapeutics, particularly those targeting enzymes such as phosphodiesterases. Further research into the applications and biological activity of derivatives of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine from 3-chloro-4-methoxybenzylamine. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Eschweiler-Clarke reaction, a well-established and reliable method for the N-methylation of primary amines.[1][2][3][4][5] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium salts.[3][4] Alternative methylation strategies are also discussed and compared.

Introduction

The N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of a methyl group on a nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. 3-chloro-4-methoxybenzylamine is a key building block in the synthesis of various compounds, and its N-methylated derivative is of significant interest in drug discovery and development.

This application note focuses on the efficient synthesis of this compound. The Eschweiler-Clarke reaction is presented as the primary protocol due to its high efficiency and selectivity for the tertiary amine product.[5] This reductive amination process involves the reaction of the primary amine with formaldehyde to form an iminium ion, which is subsequently reduced by formic acid.[1][2] The reaction is driven to completion by the irreversible loss of carbon dioxide.[3]

Comparison of N-Methylation Methods

Several methods are available for the N-methylation of primary amines. The choice of method often depends on factors such as substrate compatibility, desired selectivity, and scalability. Below is a summary of common methods with hypothetical data for the methylation of 3-chloro-4-methoxybenzylamine.

MethodReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Eschweiler-Clarke HCHO, HCOOH90-98>98High yield, no quaternary salt formation, inexpensive reagents.[2][3]Requires elevated temperatures, potential for side reactions if not controlled.
Reductive Amination (Alternative Reductants) HCHO, NaBH₃CN85-95>97Milder conditions than Eschweiler-Clarke.[1]Use of toxic cyanoborohydride.
Methyl Iodide CH₃I, Base (e.g., K₂CO₃)70-8590-95Room temperature reaction possible.Risk of over-methylation to quaternary ammonium salt, toxicity of methyl iodide.[6][7]
Dimethyl Sulfate (CH₃)₂SO₄, Base (e.g., NaOH)75-9090-96Relatively inexpensive methylating agent.Highly toxic and carcinogenic, potential for over-methylation.[8][9]
Dimethyl Carbonate (DMC) DMC, Catalyst (e.g., Cu-Zr)80-92>97Environmentally friendly "green" methylating agent.[10]Requires catalyst and higher temperatures/pressures.[10]

Experimental Protocols

Primary Protocol: Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound using the Eschweiler-Clarke reaction.

Materials:

  • 3-chloro-4-methoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 eq).

  • Add formic acid (2.0 - 3.0 eq) to the flask.

  • With stirring, add formaldehyde solution (2.0 - 3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 11 by the slow addition of 1M NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Visualizations

Chemical Reaction Workflow

Synthesis_Workflow Synthesis of this compound via Eschweiler-Clarke Reaction cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product A 3-chloro-4-methoxybenzylamine D Mixing and Heating (80-100 °C) A->D B Formaldehyde (HCHO) B->D C Formic Acid (HCOOH) C->D E Basification (NaOH) D->E Cooling F Extraction (DCM) E->F G Drying and Concentration F->G H This compound G->H Purification (optional)

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Eschweiler-Clarke Reaction Mechanism A Primary Amine (R-NH2) C Iminium Ion [R-N+=CH2]H A->C + CH2O, -H2O B Formaldehyde (CH2O) B->C E Secondary Amine (R-NHCH3) C->E + HCOOH, -CO2, -H+ D Formic Acid (HCOOH) D->E F Carbon Dioxide (CO2) D->F

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Formaldehyde is a suspected carcinogen and should be handled with appropriate precautions.

  • Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

The Eschweiler-Clarke reaction provides a highly efficient and practical method for the synthesis of this compound from its primary amine precursor. The protocol is robust, scalable, and utilizes readily available and inexpensive reagents. For applications where milder conditions are required or for substrates sensitive to acidic conditions, alternative reductive amination methods or other N-methylation techniques can be considered. The choice of the synthetic route should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

References

Application Notes and Protocols for the Reductive Amination Synthesis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine via a one-pot reductive amination procedure. The synthesis involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is a common and efficient route for the C-N bond formation, widely employed in pharmaceutical and medicinal chemistry.[1] The protocol described herein utilizes sodium borohydride as the reducing agent, a reagent known for its operational simplicity and selectivity.[2]

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the preparation of amines.[1][3] This reaction, also known as reductive alkylation, typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, followed by reduction to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation being common choices.[3][4][5]

The target molecule, this compound, is a substituted benzylamine derivative. Such scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The protocol detailed below offers a straightforward and scalable method for the synthesis of this compound, suitable for laboratory and process development settings.

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 3-Chloro-4-methoxybenzaldehyde product This compound reactant1->product 1. CH3NH2, MeOH 2. NaBH4 reactant2 Methylamine (CH3NH2) reactant2->product reagent Sodium Borohydride (NaBH4) Methanol (MeOH)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Chloro-4-methoxybenzaldehyde≥98%(Typical)
Methylamine (40% solution in water)(Typical)
Sodium Borohydride (NaBH₄)≥98%(Typical)
Methanol (MeOH)Anhydrous(Typical)
Dichloromethane (DCM)ACS Grade(Typical)
Sodium Hydroxide (NaOH)Pellets, ACS Grade(Typical)
Saturated Sodium Chloride (Brine)(Prepared in-house)
Anhydrous Magnesium Sulfate (MgSO₄)(Typical)
Hydrochloric Acid (HCl)Concentrated(Typical)
Round-bottom flask(Standard labware)
Magnetic stirrer and stir bar(Standard labware)
Ice bath(Standard labware)
Separatory funnel(Standard labware)
Rotary evaporator(Standard labware)
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

  • Imine Formation: To the stirred solution, add methylamine (40% aqueous solution, 1.5-2.0 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step; perform in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add water to the residue and basify with 2 M NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

ParameterValue
Reactants
3-Chloro-4-methoxybenzaldehyde(Specify mass and moles)
Methylamine (40% in H₂O)(Specify volume and moles)
Sodium Borohydride(Specify mass and moles)
Reaction Conditions
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time3-6 hours
Product
Theoretical Yield(Calculate based on limiting reagent)
Actual Yield(Specify mass and percentage)
Appearance(e.g., Colorless oil)
Purity (e.g., by GC-MS or NMR)>95% (typical after purification)

Workflow Diagram

G start Start dissolve Dissolve 3-chloro-4-methoxybenzaldehyde in Methanol start->dissolve add_amine Add Methylamine Solution (Imine Formation) dissolve->add_amine cool Cool to 0-5 °C add_amine->cool add_nabh4 Add Sodium Borohydride (Reduction) cool->add_nabh4 monitor Monitor Reaction by TLC add_nabh4->monitor quench Quench with 1M HCl monitor->quench concentrate Remove Methanol quench->concentrate basify Basify with 2M NaOH concentrate->basify extract Extract with Dichloromethane basify->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.

  • Methylamine is a corrosive and flammable gas, typically handled as an aqueous solution. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

This protocol provides a general and reliable method for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for N-methylation of 3-chloro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-methylation of 3-chloro-4-methoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the Eschweiler-Clarke reaction, a classic and effective method for the methylation of primary amines.

Overview of N-methylation Methodologies

The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, a concept often referred to as the "magic methyl effect".[1] Several methods exist for the N-methylation of primary and secondary amines. A common approach involves the use of alkylating agents like methyl iodide, but this can often lead to the formation of over-methylated quaternary ammonium salts.[1]

The Eschweiler-Clarke reaction offers a reliable alternative that cleanly converts primary or secondary amines into their corresponding tertiary amines using formic acid and formaldehyde.[2][3][4] This reductive amination process is advantageous as it avoids the formation of quaternary ammonium salts and the reaction is irreversible due to the loss of carbon dioxide.[2] The reaction typically proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4][5] For a primary amine, this process occurs twice to yield the N,N-dimethylated product.[4][5]

Alternative reductive amination conditions can also be employed, utilizing other reducing agents such as sodium cyanoborohydride in place of formic acid.[2][5]

Experimental Protocols

The following protocol details the N,N-dimethylation of 3-chloro-4-methoxybenzylamine via the Eschweiler-Clarke reaction.

Protocol: N,N-dimethylation of 3-chloro-4-methoxybenzylamine via Eschweiler-Clarke Reaction

Materials:

  • 3-chloro-4-methoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 equivalent).

  • Reagent Addition: To the amine, add an excess of formic acid (approximately 5.0 equivalents) followed by an excess of aqueous formaldehyde solution (approximately 5.0 equivalents). The addition of formaldehyde should be done cautiously as the initial reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 11). This should be done in an ice bath to manage the heat generated.

    • Transfer the basified aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyl-3-chloro-4-methoxybenzylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key parameters for the Eschweiler-Clarke N-methylation of 3-chloro-4-methoxybenzylamine.

Reagent/ParameterMolar Ratio/ValueConcentrationNotes
3-chloro-4-methoxybenzylamine1.0 eq-Starting material
Formaldehyde~5.0 eq37% in H2OActs as the carbon source for the methyl groups.
Formic Acid~5.0 eq98-100%Acts as the reducing agent.[2][4]
Temperature80-100 °C-Reaction is typically heated to drive it to completion.[3]
Reaction Time18-24 h-Monitored by TLC for completion.
pH for work-up>11-To deprotonate the amine and allow for extraction.[3]

Visualizations

Diagram 1: Eschweiler-Clarke Reaction Pathway

Eschweiler_Clarke amine Primary Amine (3-chloro-4-methoxybenzylamine) iminium1 Iminium Ion amine->iminium1 + HCHO - H2O formaldehyde1 Formaldehyde sec_amine Secondary Amine (N-methylated) iminium1->sec_amine Reduction co2_1 CO2 iminium1->co2_1 iminium2 Iminium Ion sec_amine->iminium2 + HCHO - H2O formaldehyde2 Formaldehyde tert_amine Tertiary Amine (N,N-dimethylated) iminium2->tert_amine Reduction co2_2 CO2 iminium2->co2_2 formic_acid1 Formic Acid formic_acid1->iminium1 Hydride Source formic_acid2 Formic Acid formic_acid2->iminium2 Hydride Source

Caption: Reaction pathway for the N,N-dimethylation of a primary amine.

Diagram 2: Experimental Workflow for N-methylation

experimental_workflow start Start: 3-chloro-4-methoxybenzylamine reaction_setup Reaction Setup: Combine amine, formic acid, and formaldehyde start->reaction_setup heating Heating: Reflux at 80-100°C for 18-24h reaction_setup->heating monitoring Reaction Monitoring: TLC Analysis heating->monitoring monitoring->heating Incomplete workup Work-up: Cool, basify with NaOH, and extract with DCM monitoring->workup Complete drying Drying & Concentration: Dry with Na2SO4 and remove solvent workup->drying purification Purification: Column Chromatography (if required) drying->purification product Final Product: N,N-dimethyl-3-chloro- 4-methoxybenzylamine purification->product

Caption: Step-by-step workflow for the N-methylation experiment.

References

Application Notes and Protocols: The Role of the N-Methyl-(3-chloro-4-methoxy)benzylamine Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-methyl-(3-chloro-4-methoxy)benzylamine scaffold is a key structural motif in the development of novel therapeutic agents. While not extensively studied as a standalone compound, its incorporation into more complex molecules has yielded compounds with significant biological activity. A prime example is its role as a core component of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , a novel N-phenylbenzamide derivative identified as a potent inhibitor of the Hepatitis B Virus (HBV).[1][2][3]

Previous studies have shown that N-phenylbenzamide derivatives can exhibit broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[1][4][5] The mechanism often involves the upregulation of intracellular APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G), a host cytidine deaminase that restricts viral replication.[1][2][6] IMB-0523 extends this activity to HBV, including drug-resistant strains, making this chemical scaffold a promising area for further research in antiviral drug discovery.[1][3]

These application notes provide a summary of the quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams illustrating the synthetic pathway and proposed mechanism of action related to IMB-0523.

Data Presentation

The biological activity of IMB-0523 has been quantified through in vitro assays, demonstrating its efficacy against both wild-type and lamivudine-resistant HBV. Key toxicological and pharmacokinetic data have also been determined.

Table 1: In Vitro Anti-HBV Activity of IMB-0523
CompoundTarget HBV StrainIC₅₀ (μM)
IMB-0523 Wild-Type1.99
IMB-0523 Drug-Resistant3.30
Lamivudine (3TC) Wild-Type7.37
Lamivudine (3TC) Drug-Resistant> 440
Data sourced from studies on HepG2.2.15 cells.[1][2][3]
Table 2: Toxicological and Pharmacokinetic Profile of IMB-0523
ParameterSpeciesValue
Acute Toxicity (LD₅₀) Mouse448 mg/kg
Pharmacokinetics (AUC₀-t) Rat7535.10 ± 2226.73 μg·h/L
Data sourced from in vivo studies.[1][2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of IMB-0523 and the evaluation of its anti-HBV activity.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

This synthesis is a two-step process starting from 3-amino-4-methoxybenzoic acid.

Step A: Synthesis of 3-(Methylamino)-4-methoxybenzoic acid

  • Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of sodium hydroxide (NaOH).

  • Add dimethyl sulphate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with acetic acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-(methylamino)-4-methoxybenzoic acid.

Step B: Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

  • Dissolve the 3-(methylamino)-4-methoxybenzoic acid from Step A in 1,2-dichloroethane.

  • Add 4-chloroaniline, N,N'-diisopropylcarbodiimide (DIC), and N-hydroxybenzotriazole (HOBt) to the solution.[1]

  • Stir the reaction mixture at room temperature for 10 hours.[1]

  • Upon completion of the reaction, perform an appropriate work-up procedure, which may include washing with aqueous solutions to remove unreacted starting materials and coupling agents.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound, IMB-0523.[1]

Caption: Synthetic workflow for IMB-0523.

Protocol 2: In Vitro Anti-HBV Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the test compound against HBV replication.

  • Cell Culture: Culture HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the HepG2.2.15 cells in multi-well plates. After cell attachment, treat the cells with various concentrations of IMB-0523 for a specified period (e.g., 6-8 days). Include a positive control (e.g., Lamivudine) and a negative control (vehicle).

  • Extraction of HBV DNA: After the treatment period, lyse the cells and extract the supernatant containing HBV virions. Isolate the total DNA from the supernatant.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using real-time qPCR with specific primers and probes targeting the HBV genome.

  • Data Analysis: Determine the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle-treated control. This value is the IC₅₀.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CCK-8) on the same cell line to determine the 50% cytotoxic concentration (CC₅₀) of the compound. This allows for the calculation of the selectivity index (SI = CC₅₀/IC₅₀).

Mechanism of Action

The antiviral effect of IMB-0523 against HBV is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G).[1][2] A3G is a host defense factor that can be incorporated into viral particles and interfere with viral replication.[6] It functions by deaminating cytosine to uracil in the nascent viral DNA during reverse transcription, leading to G-to-A hypermutations in the viral genome, which can be lethal to the virus.[7][8] By upregulating A3G, IMB-0523 enhances this natural host defense mechanism. This mechanism is distinct from current anti-HBV drugs, suggesting a potential therapeutic approach for overcoming drug resistance.[1]

G cluster_0 Host Cell IMB IMB-0523 A3G Increased Intracellular APOBEC3G (A3G) Level IMB->A3G Upregulates HBV_Rep HBV Replication Cycle A3G->HBV_Rep Interferes with Inhibition Inhibition of Replication HBV_Rep->Inhibition

Caption: Proposed mechanism of action for IMB-0523.

References

Application Notes and Protocols: N-Methyl-(3-chloro-4-methoxy)benzylamine as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-(3-chloro-4-methoxy)benzylamine is a valuable and versatile chemical intermediate. Its substituted benzylamine structure serves as a key component in the synthesis of a wide range of biologically active molecules. The presence of the chloro and methoxy groups on the benzene ring, along with the N-methyl group, provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological activity of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of several classes of novel compounds with therapeutic potential, including phosphodiesterase type 5 (PDE-5) inhibitors, anti-hepatitis B virus (HBV) agents, kinase inhibitors, and antimicrobial agents.

Application in the Synthesis of Phosphodiesterase Type 5 (PDE-5) Inhibitors

This compound is a crucial precursor in the synthesis of Avanafil, a potent and selective PDE-5 inhibitor used for the treatment of erectile dysfunction.[1] The benzylamine moiety forms a core part of the Avanafil molecule, responsible for its interaction with the PDE-5 enzyme.[1]

Signaling Pathway of PDE-5 Inhibition

The inhibition of PDE-5 by Avanafil leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, leading to an erection.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Erection Erection Relaxation->Erection GMP GMP PDE5->GMP Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: PDE-5 Inhibition Signaling Pathway.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate for Avanafil

This protocol outlines a key step in the synthesis of Avanafil, involving the nucleophilic substitution reaction between a pyrimidine derivative and this compound.

Materials:

  • Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate

  • This compound hydrochloride

  • N,N-dimethylformamide (DMF)

  • Triethylamine

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction flask, low-temperature bath, magnetic stirrer, TLC plates, separation funnel, rotary evaporator.

Procedure:

  • Dissolve ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90 g) in DMF (10 mL) in a reaction flask.[1]

  • Add this compound hydrochloride (2.65 g) to the solution.[1]

  • Cool the reaction mixture to 0°C in a low-temperature bath.[1]

  • Slowly add triethylamine (1.39 g) to the stirred mixture.[1]

  • Allow the reaction to proceed at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.[1]

  • Perform liquid-liquid extraction and separate the organic phase.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired pyrimidine intermediate.[1]

Application in the Synthesis of Novel Anti-Hepatitis B Virus (HBV) Agents

The N-phenylbenzamide scaffold has shown promise in the development of novel anti-HBV agents. These compounds can act by increasing the intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits HBV replication. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has demonstrated potent anti-HBV activity.[2][3] While not a direct product, this compound can be a key starting material for structurally similar and potentially more potent analogs.

Signaling Pathway: APOBEC3G-mediated Inhibition of HBV Replication

Compounds that upregulate APOBEC3G can interfere with the HBV life cycle. A3G can be incorporated into viral capsids and induce hypermutation of the viral DNA during reverse transcription, leading to non-viable virions.

HBV_Inhibition HBV_Virion HBV Virion Hepatocyte Hepatocyte HBV_Virion->Hepatocyte Enters rcDNA Relaxed Circular DNA (rcDNA) Hepatocyte->rcDNA Uncoating cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Core_Particle Core Particle Assembly pgRNA->Core_Particle Reverse_Transcription Reverse Transcription Core_Particle->Reverse_Transcription New_Virions New HBV Virions Reverse_Transcription->New_Virions Hypermutation Hypermutation of HBV DNA Reverse_Transcription->Hypermutation Novel_Compound Novel Anti-HBV Compound A3G APOBEC3G (A3G) Novel_Compound->A3G Upregulates A3G->Core_Particle Incorporated into A3G->Reverse_Transcription Induces Hypermutation->New_Virions Inhibits formation of viable virions

Caption: APOBEC3G-mediated HBV Inhibition.

Experimental Protocol: Synthesis of a Novel Benzamide Anti-HBV Agent

This protocol describes a plausible synthesis of a novel N-(aryl)-3-((3-chloro-4-methoxybenzyl)(methyl)amino)-4-methoxybenzamide, a potential anti-HBV agent, using this compound.

Materials:

  • Methyl 3-amino-4-methoxybenzoate

  • This compound

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Lithium hydroxide

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid

  • 4-Chloroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Reductive Amination:

    • To a solution of methyl 3-amino-4-methoxybenzoate (1.0 eq) and this compound (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the secondary amine intermediate.

  • Ester Hydrolysis:

    • Dissolve the intermediate in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

    • Acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq), 4-chloroaniline (1.1 eq), and DMAP (0.1 eq) in DCM, add DCC (1.2 eq) at 0°C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final benzamide compound.

Application in the Synthesis of Kinase Inhibitors

The benzylamine scaffold is a common feature in many kinase inhibitors. By incorporating the this compound moiety into heterocyclic systems known to target kinase ATP-binding sites, novel and potent inhibitors can be developed. For instance, derivatives of N-benzimidazole carboxamides have shown promising antiproliferative activity against cancer cell lines.

Signaling Pathway: Inhibition of BCR-ABL and c-KIT Kinases

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase. c-KIT is another tyrosine kinase involved in various cancers. Inhibitors targeting these kinases can block downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition BCR_ABL BCR-ABL P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylates c_KIT c-KIT c_KIT->P_Substrate Phosphorylates ATP ATP ATP->BCR_ABL ATP->c_KIT Substrate Substrate Protein Substrate->BCR_ABL Substrate->c_KIT Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Kinase_Inhibitor Novel Kinase Inhibitor Kinase_Inhibitor->BCR_ABL Inhibits ATP binding Kinase_Inhibitor->c_KIT Inhibits ATP binding

Caption: BCR-ABL and c-KIT Kinase Inhibition.

Experimental Protocol: Synthesis of a Novel Benzimidazole Carboxamide Kinase Inhibitor

This protocol outlines the synthesis of a novel N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-((3-chloro-4-methoxybenzyl)(methyl)amino)benzamide.

Materials:

  • This compound

  • Methyl 3-nitrobenzoate

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methanol

  • 1-methyl-1H-benzo[d]imidazol-2-amine

  • Trimethylaluminum

  • Toluene

Procedure:

  • Synthesis of the Amine Intermediate:

    • Perform a reductive amination between 3-nitrobenzaldehyde and this compound using sodium triacetoxyborohydride in DCM.

    • Reduce the nitro group of the resulting product to an amine using palladium on carbon and hydrogen gas in methanol.

  • Amide Bond Formation:

    • To a solution of 1-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) in dry toluene, add a 2M solution of trimethylaluminum in toluene (1.1 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the amine intermediate from step 1 (as its methyl ester, synthesized from methyl 3-aminobenzoate) (1.0 eq) in toluene.

    • Heat the reaction mixture at reflux for 12-16 hours.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain the final benzimidazole carboxamide.

Application in the Synthesis of Antimicrobial Agents

Fatty acid amides derived from benzylamines have been shown to possess antimicrobial activity. By coupling fatty acids to this compound, novel antimicrobial agents can be synthesized.

Experimental Workflow: Synthesis and Evaluation of Antimicrobial Amides

The synthesis involves a straightforward amide coupling reaction, followed by in vitro evaluation of the antimicrobial activity of the synthesized compounds.

Antimicrobial_Workflow Start Starting Materials: This compound Fatty Acid Coupling Amide Coupling Reaction (e.g., DCC/DMAP) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Novel_Amide Novel Fatty Acid Amide Characterization->Novel_Amide Screening Antimicrobial Screening (MIC, MBC determination) Novel_Amide->Screening Data Activity Data (e.g., Inhibition Zones) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Antimicrobial Amide Synthesis Workflow.

Experimental Protocol: Synthesis of a Novel Antimicrobial Fatty Acid Amide

This protocol describes the synthesis of N-((3-chloro-4-methoxyphenyl)methyl)-N-methyloleamide.

Materials:

  • Oleic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 5% Acetic acid solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oleic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in DCM, add a solution of DCC (1.2 eq) in DCM dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the N,N'-dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with water, 5% acetic acid solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of n-hexane and ethyl acetate to yield the final fatty acid amide.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from benzylamine precursors, illustrating their potential biological activities.

Table 1: Antiproliferative Activity of Benzimidazole Carboxamide Derivatives

Compound IDTarget Cell LineIC50 (µM)
Derivative 12 (2-hydroxy-4-methoxy substituted)MCF-73.1[4]
Derivative 36 (3,4,5-trihydroxy substituted)MCF-74.8[4]
Derivative 35 (2,4-dihydroxy substituted)MCF-78.7[4]
Derivative 11 (2-hydroxy substituted)HCT 1163.7[4]
MCF-71.2[4]
HEK 2935.3[4]

Table 2: Kinase Inhibitory Activity of a Novel ABL/KIT Dual Inhibitor

Compound IDTarget KinaseIC50 (nM)
CHMFL-ABL/KIT-155ABL46
c-KIT75

Table 3: Anti-HBV Activity of a Benzamide Derivative

CompoundTargetIC50 (µM)
IMB-0523Wild-type HBV1.99[2][3]
Drug-resistant HBV3.30[2][3]
Lamivudine (3TC)Wild-type HBV7.37[2][3]
Drug-resistant HBV>440[2][3]

References

Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product. Please note that while data for the starting material is well-established, some data for the final product is predicted based on analogous compounds and spectroscopic principles, and should be confirmed by experimental analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StatePredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Predicted Mass (m/z) [M+H]⁺
3-Chloro-4-methoxybenzaldehydeC₈H₇ClO₂170.59White to off-white solid9.85 (s, 1H), 7.90 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.5, 2.1 Hz, 1H), 7.05 (d, J=8.5 Hz, 1H), 3.98 (s, 3H)190.0, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5171.0
This compoundC₉H₁₂ClNO185.65Colorless to pale yellow oil7.25 (d, J=2.0 Hz, 1H), 7.18 (dd, J=8.2, 2.0 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 3.87 (s, 3H), 3.65 (s, 2H), 2.45 (s, 3H), 1.5-1.7 (br s, 1H, NH)154.5, 132.0, 129.0, 128.5, 122.5, 111.8, 56.2, 55.8, 36.0186.1

Note: Predicted NMR data is based on substituent effects and analysis of similar structures. Actual experimental values may vary.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction.

Synthesis of this compound via Reductive Amination

This protocol involves the formation of an imine intermediate from 3-chloro-4-methoxybenzaldehyde and methylamine, followed by in-situ reduction with sodium borohydride.

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add methylamine solution (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (or ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with two more portions of dichloromethane (or ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless to pale yellow oil.

Expected Yield: 75-90% Purity: >95% (as determined by NMR and/or GC-MS)

Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 3-Chloro-4-methoxybenzaldehyde 3-Chloro-4-methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-Chloro-4-methoxybenzaldehyde->Imine Intermediate + Methylamine - H₂O Methylamine Methylamine This compound This compound Imine Intermediate->this compound + NaBH₄ (reductant)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Aldehyde in MeOH B 2. Add Methylamine at 0°C A->B C 3. Stir at RT (Imine Formation) B->C D 4. Add NaBH₄ at 0°C C->D E 5. Stir at RT (Reduction) D->E F 6. Quench with NaHCO₃ E->F G 7. Evaporate MeOH F->G H 8. Extraction with DCM/H₂O G->H I 9. Wash with Brine H->I J 10. Dry over MgSO₄ I->J K 11. Concentrate J->K L 12. Column Chromatography K->L M 13. Characterization (NMR, MS) L->M

Caption: General experimental workflow for the synthesis and purification.

Application Note: 1H and 13C NMR Analysis of N-methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This application note details the standard operating procedures for obtaining and interpreting 1H and 13C NMR spectra of the title compound.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for reference in NMR spectral assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following protocols describe the methodology for preparing a sample of this compound and acquiring its 1H and 13C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl3) is a common choice for similar organic molecules. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is at least 4 cm.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

1H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

13C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR, or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm for 13C NMR).

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both 1H and 13C spectra. For 1H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) for relevant signals.

Data Presentation

Note: The following tables are placeholders. Experimental data for this compound is not available in the searched public literature. These tables should be populated with experimental data upon acquisition.

Table 1: 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment

Table 2: 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment

Experimental Workflow

The general workflow for the NMR analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup acquire_1h Acquire 1H NMR Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum instrument_setup->acquire_13c processing Fourier Transform, Phasing, Baseline Correction acquire_1h->processing acquire_13c->processing referencing Chemical Shift Referencing processing->referencing analysis_1h 1H NMR Analysis (Integration, Multiplicity, J-coupling) referencing->analysis_1h analysis_13c 13C NMR Analysis (Peak Assignment) referencing->analysis_13c structure Structure Elucidation analysis_1h->structure analysis_13c->structure

Application Notes and Protocols for the Mass Spectrometric Analysis of N-methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of N-methyl-(3-chloro-4-methoxy)benzylamine. The protocols detailed below are designed for the accurate characterization and quantification of this compound, which is relevant in various fields, including pharmaceutical research and organic synthesis.

Physicochemical Properties

A summary of key physicochemical data for the related compound, 3-chloro-4-methoxybenzenemethanamine, is presented below.[1] These parameters are critical for understanding the compound's behavior in analytical systems.

PropertyValueUnit
Molecular FormulaC₈H₁₀ClNO-
Molecular Weight171.63 g/mol
Exact Mass171.0451 g/mol
pKa9.01 ± 0.10-
Boiling Point263.5°C at 760 mmHg
Flash Point113.2°C
Density1.18g/cm³

Table 1: Key physicochemical data for 3-chloro-4-methoxybenzenemethanamine.[1]

For this compound (C₉H₁₂ClNO), the molecular weight is approximately 185.65 g/mol , and the exact mass is approximately 185.0607 Da.

Protocols for Mass Spectrometric Analysis

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Confirmation

This protocol outlines a standard procedure for the determination of the molecular weight of this compound using ESI-MS.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis A Weigh ~1 mg of Purified Compound B Dissolve in 1 mL Methanol or Acetonitrile (1 mg/mL stock) A->B C Dilute to 10 µg/mL with Mobile Phase B->C D Infuse Sample into ESI Source (5-10 µL/min) C->D E Acquire Mass Spectrum (m/z 100-500, Positive Ion Mode) D->E F Identify Protonated Molecule Peak [M+H]⁺ E->F G Compare Observed m/z with Theoretical m/z F->G H Confirm Molecular Weight G->H

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified this compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1]

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase solvent.[1]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

    • Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.[1]

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.[1]

  • Data Acquisition:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[1]

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).[1]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be expected at an m/z value of approximately 186.0680.

    • Compare the observed m/z value with the theoretically calculated exact mass of the protonated species to confirm the identity and molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare a 1 mg/mL solution in Methanol B Inject 1 µL into GC System A->B C Separation on a Non-polar Capillary Column B->C D Electron Ionization (EI) at 70 eV C->D E Acquire Mass Spectra (m/z 40-500) D->E F Analyze Fragmentation Pattern E->F G Compare with Spectral Libraries F->G H Confirm Identity and Purity G->H

Caption: Workflow for GC-MS Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or ethyl acetate.[2][3]

  • Instrumentation and Parameters: [2][3]

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Expected Fragmentation Pattern

The fragmentation of this compound under electron ionization is predicted to follow patterns observed for benzylamine and related structures. The benzyl-nitrogen bond is relatively labile and prone to cleavage.[4][5]

Predicted Fragmentation Pathway:

G cluster_mol Molecular Ion cluster_frag1 Alpha-Cleavage cluster_frag2 Benzylic Cleavage cluster_frag3 Tropylium Ion Formation M [M]⁺˙ m/z 185/187 F1 [M-H]⁺ m/z 184/186 M->F1 -H• F2 [C₈H₈ClO]⁺ m/z 155/157 M->F2 -CH₃NH• F3 [C₇H₇]⁺ m/z 91 F2->F3 -CO, -Cl•

Caption: Predicted Fragmentation Pathway of the Analyte.

Key Predicted Fragments:

m/z (relative intensity)Proposed Fragment
185/187Molecular ion [M]⁺˙
155/157[M-CH₃NH]⁺ (loss of the methylamine group)
125[M-CH₃NH-CH₂O]⁺ (further loss of formaldehyde)
91Tropylium ion [C₇H₇]⁺ (a common fragment for benzyl compounds)
44[CH₃NH=CH₂]⁺

Table 2: Predicted key fragments in the EI mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For quantitative analysis in complex matrices, such as biological fluids or drug formulations, a sensitive and specific LC-MS/MS method is recommended.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis A Prepare Calibration Standards and QC Samples B Protein Precipitation or Liquid-Liquid Extraction A->B C Evaporate and Reconstitute in Mobile Phase B->C D Inject Sample onto C18 Column C->D E Gradient Elution (e.g., Acetonitrile/Water with Formic Acid) D->E F ESI Positive Ion Mode E->F G Multiple Reaction Monitoring (MRM) F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: Workflow for LC-MS/MS Quantification.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol at 1 mg/mL.

    • Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the appropriate matrix.

    • For biological samples, perform protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent.

    • Evaporate the supernatant/organic layer and reconstitute the residue in the mobile phase.

  • Instrumentation and Parameters:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

    • Injection Volume: 5 µL.

    • MS Ionization: ESI in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 186.1. Product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution. A likely transition would be 186.1 -> 155.1 (loss of CH₃NH).

This comprehensive set of protocols and application notes provides a robust framework for the mass spectrometric analysis of this compound, enabling its accurate identification, characterization, and quantification in various research and development settings.

References

Application Notes and Protocols: The Role of N-Methyl-(3-chloro-4-methoxy)benzylamine in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-(3-chloro-4-methoxy)benzylamine is a valuable secondary amine building block for constructing diverse chemical libraries in drug discovery. Its substituted phenyl ring, featuring both a chloro and a methoxy group, offers a scaffold with specific electronic and steric properties that can be exploited to modulate interactions with biological targets.[1] The presence of these groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound.[1] This document provides detailed protocols for incorporating this scaffold into parallel synthesis workflows to rapidly generate libraries of novel compounds for screening. The protocols focus on two of the most robust and frequently used reactions in medicinal chemistry: amide bond formation and reductive amination.[2][3]

Application Note 1: Parallel Synthesis of an Amide Library

Amide bonds are a cornerstone of medicinal chemistry, found in numerous approved drugs due to their high stability and ability to participate in hydrogen bonding.[3] This protocol describes a parallel synthesis workflow to couple this compound with a diverse set of carboxylic acids using a reliable coupling agent.

Experimental Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Stock Solution Preparation:

    • Amine Stock Solution: Prepare a 0.2 M solution of this compound in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Carboxylic Acid Stock Solutions: In separate vials, prepare 0.2 M stock solutions of a diverse library of carboxylic acids in DMF.

    • Coupling Agent Stock Solution: Prepare a 0.22 M solution of a coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.[3]

    • Base Stock Solution: Prepare a 0.6 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.[3]

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the appropriate carboxylic acid stock solution.

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the Amine Stock Solution.

    • To each well, add 200 µL (44 µmol, 1.1 eq) of the HATU Stock Solution.

    • Initiate the reaction by adding 200 µL (120 µmol, 3.0 eq) of the DIPEA Stock Solution to each well.[4]

  • Reaction and Work-up:

    • Seal the reaction block securely.

    • Shake the block at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the product by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and transfer the organic (upper) layer to a clean 96-well plate for analysis and purification.

  • Analysis:

    • Analyze the crude product from each well using LC-MS (Liquid Chromatography-Mass Spectrometry) to determine product formation and purity.

Data Presentation: Amide Library Synthesis

The results of the parallel synthesis can be summarized in a table for clear comparison of outcomes.

Well IDCarboxylic Acid InputMolecular Weight ( g/mol )Purity (%) (by LC-MS)Yield (mg)
A1Acetic Acid227.69957.8
A2Benzoic Acid289.75929.1
A34-Fluorobenzoic Acid307.749610.1
A4Thiophene-2-carboxylic acid295.78898.5
...............

Application Note 2: Parallel Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, converting a secondary amine and a carbonyl compound (aldehyde or ketone) into a more complex tertiary amine in a one-pot reaction.[2][5] This approach avoids issues of over-alkylation that can occur with other methods.[6] This protocol is suitable for reacting this compound with a library of diverse aldehydes.

Experimental Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

  • Reagent Stock Solution Preparation:

    • Amine Stock Solution: Prepare a 0.2 M solution of this compound in a solvent such as methanol or dichloroethane (DCE).

    • Aldehyde Stock Solutions: In separate vials, prepare 0.2 M stock solutions of a diverse library of aldehydes in the same solvent.

    • Reducing Agent Solution: Prepare a 0.3 M solution of sodium triacetoxyborohydride (STAB) in the same solvent. Note: STAB should be handled in a dry environment.[6]

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL (50 µmol, 1.0 eq) of the Amine Stock Solution.

    • To each well, add 250 µL (50 µmol, 1.0 eq) of the appropriate aldehyde stock solution.

    • Optionally, add 25 µL of acetic acid to each well to catalyze imine formation.

    • Allow the mixture to shake for 1 hour at room temperature to facilitate imine formation.

    • Add 250 µL (75 µmol, 1.5 eq) of the sodium triacetoxyborohydride solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 1 mL of dichloromethane (DCM), sealing, and shaking.

    • Transfer the organic (lower) layer to a clean plate for analysis.

Data Presentation: Tertiary Amine Library

Results can be tabulated to provide a clear overview of the synthesized library and its characteristics.

Well IDAldehyde InputProduct MW ( g/mol )Purity (%) (by LC-MS)Biological Activity (IC₅₀, µM)
B1Formaldehyde199.68981.2
B2Benzaldehyde275.77940.8
B34-Pyridinecarboxaldehyde276.76912.5
B4Isobutyraldehyde241.7697>10
...............

Visualizations

Workflow for Parallel Synthesis

The following diagram illustrates a generalized workflow for the parallel synthesis protocols described above.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_process Phase 3: Processing & Analysis A Prepare Stock Solutions (Amine, Acids/Aldehydes, Reagents) B Aliquot Diverse Reagents (Acids or Aldehydes) into 96-Well Plate A->B C Dispense Common Reagents (Amine, Coupling Agent/Reducing Agent, Base) to all wells B->C D Seal Plate and React (e.g., 16-24h at RT) C->D E Quench Reaction & Perform Liquid-Liquid Extraction D->E F Isolate Product Layer E->F G Analyze via LC-MS (Purity & Identity) F->G H Generate Data Report & Prepare for Screening G->H

Caption: Generalized workflow for parallel library synthesis.

Example Signaling Pathway: PDE-5 Inhibition

The (3-chloro-4-methoxy)benzylamine core is a key component in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[7][8] This pathway is relevant for compounds derived from this scaffold.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE-5 Enzyme cGMP->PDE5 Substrate for Relax Smooth Muscle Relaxation PKG->Relax Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Inhibitor Scaffold-Derived Inhibitor (e.g., Avanafil) Inhibitor->PDE5 Inhibits

Caption: Signaling pathway of PDE-5 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound via reductive amination?

A1: The impurity profile largely depends on the reaction conditions. However, common impurities include:

  • Unreacted Starting Materials: 3-chloro-4-methoxybenzaldehyde.

  • Primary Amine: 3-chloro-4-methoxybenzylamine, especially if ammonia is present or if demethylation occurs.

  • Tertiary Amine: N,N-dimethyl-(3-chloro-4-methoxy)benzylamine from over-alkylation.[1]

  • Alcohol Byproduct: (3-chloro-4-methoxyphenyl)methanol, from the reduction of the starting aldehyde.

  • Imines: Unreduced imine intermediates.

Q2: My crude product is a persistent oil. How can I induce crystallization?

A2: If the free base is an oil, converting it to a hydrochloride salt is a highly effective method for obtaining a crystalline solid.[2] This can be achieved by dissolving the crude oil in a suitable solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent or bubbling dry HCl gas through it.[2][3] The resulting salt often has a sharp melting point and is easier to handle and purify by recrystallization.

Q3: How can I effectively remove the unreacted 3-chloro-4-methoxybenzaldehyde?

A3: Unreacted aldehyde can be removed through a sodium bisulfite wash during the aqueous workup. In this process, the crude organic layer is washed with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase and removed.

Q4: What is the best method to separate the target secondary amine from the tertiary amine byproduct?

A4: This is a common challenge. While their polarities are similar, separation is achievable.

  • Flash Column Chromatography: Careful flash column chromatography on silica gel can separate the secondary and tertiary amines. Using a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is often successful.[4]

  • Hinsberg Test Adaptation: The secondary amine reacts with a sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) to form a sulfonamide, while the tertiary amine does not react.[2] The sulfonamide can be separated, and the protecting group can be cleaved to regenerate the pure secondary amine.[2]

Q5: My product yield is significantly lower after silica gel chromatography. What could be the cause?

A5: Amines, being basic, can irreversibly bind to the acidic silica gel, leading to product loss on the column.[5] To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to your eluent system.[2] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.

Troubleshooting Guides

Problem: Low Purity After Initial Aqueous Workup
  • Symptom: Multiple spots are visible on a Thin Layer Chromatography (TLC) plate of the crude product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or re-evaluating the stoichiometry of your reagents.

  • Possible Cause 2: Formation of multiple byproducts (e.g., primary, secondary, and tertiary amines).

    • Solution: Optimize the reaction conditions. For reductive amination, using a 1:1 stoichiometry of the aldehyde and methylamine is crucial to minimize over-alkylation.[1]

  • Possible Cause 3: Inefficient extraction during workup.

    • Solution: Perform a thorough acid-base extraction. This technique is excellent for separating the basic amine product from neutral (e.g., aldehyde, alcohol) or acidic impurities. See the detailed protocol below.

Problem: Product is Contaminated with Borate Salts
  • Symptom: A white, insoluble solid is present in the crude product after using a borohydride reducing agent (e.g., NaBH₄, NaBH₃CN).

  • Possible Cause: Incomplete quenching or hydrolysis of borate esters formed during the reaction.

  • Solution: During the workup, add the reaction mixture to a sufficient volume of water or a mild acid (e.g., 1M HCl) and stir vigorously to hydrolyze all boron-containing species.[2] Ensure the aqueous phase is basic before the final extraction of the amine product. A filtration step after concentrating the organic layer may also be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodAdvantagesDisadvantagesExpected Purity
Acid-Base Extraction Excellent for removing neutral and acidic impurities. Scalable.Ineffective for separating amines of similar basicity (e.g., secondary vs. tertiary).Moderate (Removes non-basic impurities)
Vacuum Distillation Good for thermally stable, volatile compounds. Can be very effective for large scales.Product may be thermally labile. Ineffective if impurities have similar boiling points.>99% (for related primary amine)[6]
Column Chromatography High resolution for separating compounds with different polarities (e.g., aldehyde, alcohol, amines).Can have lower yields due to product adsorption on silica.[5] Can be time-consuming and uses large solvent volumes.>98%
Crystallization (as HCl salt) Excellent for achieving very high purity. Yields a stable, solid product.Requires the product to be a crystalline solid. Some product is lost in the mother liquor.>99.5%

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude product).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 mL per 1 g of crude). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Removal of Neutral/Acidic Impurities: Combine the aqueous layers. The initial organic layer, now containing neutral or acidic impurities, can be discarded. Wash the combined aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM, 3 x 10 mL per 1 g of crude). The purified free-base amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[2][5]

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial, non-polar eluent (e.g., 95:5 Hexanes/Ethyl Acetate).

  • Eluent Preparation: Prepare a series of eluents with increasing polarity. To prevent product loss, add ~1% triethylamine to each eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity to elute compounds of increasing polarity. The target N-methyl amine will typically elute after the tertiary amine and before any primary amine or alcohol.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Mandatory Visualizations

Purification_Workflow cluster_start Synthesis cluster_workup Initial Workup cluster_purification Final Purification cluster_end Final Product RM Crude Reaction Mixture AW Aqueous Workup (Acid-Base Extraction) RM->AW CP Crude Product (Oil or Solid) AW->CP Choose Choose Method CP->Choose Chroma Column Chromatography Choose->Chroma Mixed Byproducts Cryst Crystallization / Recrystallization Choose->Cryst Solidifiable Product Distil Vacuum Distillation Choose->Distil Thermally Stable Oil PP Pure N-Methyl- (3-chloro-4-methoxy) benzylamine Chroma->PP Cryst->PP Distil->PP

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Analyze Crude by TLC/NMR Aldehyde Unreacted Aldehyde? Start->Aldehyde Tertiary Tertiary Amine Present? Aldehyde->Tertiary No Sol_Aldehyde Perform NaHSO₃ Wash during workup. Aldehyde->Sol_Aldehyde Yes Primary Primary Amine Present? Tertiary->Primary No Sol_Tertiary Use Gradient Column Chromatography. Tertiary->Sol_Tertiary Yes Sol_Primary Use Column Chromatography. Primary->Sol_Primary Yes Continue Proceed to Final Purification Primary->Continue No Sol_Aldehyde->Tertiary Sol_Tertiary->Continue Sol_Primary->Continue

Caption: Decision tree for addressing common impurities during purification.

Caption: Visual guide to the acid-base extraction process for amine purification.

References

Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine, a key intermediate in pharmaceutical development. The primary focus is on the widely used reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Imine Formation The initial reaction between the aldehyde and methylamine to form the imine intermediate is crucial. Ensure the reaction pH is slightly acidic (around 5-6) to facilitate this step. Adding a catalytic amount of acetic acid can be beneficial. Also, consider removing water as it is a byproduct of imine formation; using molecular sieves can drive the equilibrium towards the imine.
Incorrect Reducing Agent The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, lowering the yield of the desired amine. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine.[1][2][3]
Decomposition of Reagents Ensure the 3-chloro-4-methoxybenzaldehyde is pure and not oxidized to the corresponding carboxylic acid. Methylamine solutions should be fresh, as their concentration can decrease over time.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture.

Problem 2: Presence of Significant Impurities

Possible Cause Troubleshooting Steps
Over-alkylation (Formation of Tertiary Amine) The desired secondary amine product can react further with the starting aldehyde to form a tertiary amine. To minimize this, use a slight excess of methylamine (1.1-1.5 equivalents). A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also reduce over-alkylation.[3]
Formation of 3-chloro-4-methoxybenzyl alcohol This occurs if the reducing agent is too strong and reduces the starting aldehyde. Switch to a milder reducing agent like NaBH(OAc)₃.[2]
Unreacted Starting Material If unreacted aldehyde or methylamine is present, ensure the stoichiometry of the reagents is correct and that the reaction has been allowed to proceed to completion.
Hydrolysis of Imine During workup, the imine intermediate can hydrolyze back to the aldehyde and amine. Ensure the workup is performed efficiently and avoid prolonged exposure to aqueous acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough to not significantly reduce the starting aldehyde but is highly effective at reducing the imine intermediate. This selectivity leads to higher yields and fewer byproducts. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken to control the reaction conditions to minimize aldehyde reduction.[1][2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting aldehyde, the imine intermediate, and the final amine product. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more detailed analysis.

Q4: What are the typical workup and purification procedures?

A4: A typical workup involves quenching the reaction with water or a mild base (like sodium bicarbonate solution), followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Q5: What are the main safety precautions for this synthesis?

A5: Methylamine is a flammable and corrosive gas, often used as a solution in a solvent. Handle it in a well-ventilated fume hood. The reducing agents can be moisture-sensitive and may release flammable hydrogen gas upon contact with water or acids. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 3-chloro-4-methoxybenzaldehyde with Methylamine (Representative Data)

Reducing AgentSolventAdditiveTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetic Acid (catalytic)85-95>95High selectivity for imine reduction, minimal side products.[1][2][3]Moisture sensitive, relatively expensive.
NaBH₃CN Methanol (MeOH)Acetic Acid (to maintain pH 5-6)75-85>90Effective and tolerant of various functional groups.Highly toxic, potential for hydrogen cyanide release.
NaBH₄ Methanol (MeOH)None60-7585-90Inexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol byproduct.[2]

Note: The data presented are typical and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

  • Imine Formation: To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.2 eq, as a solution in THF or ethanol) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reductive Amination Aldehyde 3-chloro-4-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Product N-methyl-(3-chloro-4-methoxy) benzylamine Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineOK Imine Formed CheckImine->ImineOK NoImine Adjust pH (add AcOH) Remove H₂O (mol. sieves) CheckImine->NoImine No CheckReducer Evaluate Reducing Agent ImineOK->CheckReducer Yes ReducerOK Using Mild Reducer? (e.g., NaBH(OAc)₃) CheckReducer->ReducerOK CheckStoichiometry Verify Stoichiometry (slight excess of amine) ReducerOK->CheckStoichiometry Yes StrongReducer Switch to Milder Reducer (e.g., NaBH(OAc)₃) ReducerOK->StrongReducer No OptimizeConditions Optimize Reaction Time and Temperature CheckStoichiometry->OptimizeConditions Purification Review Purification Strategy OptimizeConditions->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: N-Methylation of 3-Chloro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 3-chloro-4-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-methylation of 3-chloro-4-methoxybenzylamine using the Eschweiler-Clarke reaction (formaldehyde and formic acid)?

A1: The Eschweiler-Clarke reaction is a reductive amination process known for its high selectivity in producing tertiary amines from primary amines. The primary side products are typically related to incomplete reaction or secondary reactions of the starting material and reagents. The most common side products include:

  • N-methyl-3-chloro-4-methoxybenzylamine (Mono-methylated product): This is an intermediate in the reaction. Incomplete reaction due to insufficient reagents, low temperature, or short reaction time can result in the accumulation of this product.

  • N-formyl-3-chloro-4-methoxybenzylamine: Formic acid can act as a formylating agent, leading to the formation of the corresponding formamide.[1] This is more likely to occur under certain conditions and can be minimized by controlling the reaction parameters.

  • Unreacted 3-chloro-4-methoxybenzylamine: If the reaction does not go to completion, the starting material will remain in the reaction mixture.

Q2: Is the formation of a quaternary ammonium salt a significant side product in the Eschweiler-Clarke reaction?

A2: No, the formation of a quaternary ammonium salt is not a significant side product in the Eschweiler-Clarke reaction. The reaction mechanism involves the formation of an iminium ion from the tertiary amine and formaldehyde, which is not possible. Therefore, the reaction naturally stops at the tertiary amine stage.[2] This is a key advantage of this method over using alkylating agents like methyl iodide.

Q3: Can other side reactions, such as those involving the aromatic ring, occur under Eschweiler-Clarke conditions?

A3: While the primary reaction occurs at the amino group, the acidic and heated conditions of the Eschweiler-Clarke reaction could potentially lead to other side reactions, although they are less commonly reported for this specific substrate. Given that the aromatic ring of 3-chloro-4-methoxybenzylamine is activated by the methoxy group, there is a theoretical possibility of electrophilic substitution on the ring by formaldehyde or other electrophilic species present. However, this is not a commonly observed side reaction.

Q4: How can I differentiate between the desired N,N-dimethyl product and the N-methyl and N-formyl side products?

A4: These products can be differentiated using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The products will have different retention times and distinct mass spectra. The molecular weight of the N,N-dimethyl product will be higher than the N-methyl product, and both will be different from the N-formyl product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The number and integration of the methyl protons on the nitrogen will distinguish the N-methyl (one singlet, ~3H) and N,N-dimethyl (one singlet, ~6H) products. The N-formyl product will show a characteristic singlet for the formyl proton (~8 ppm).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction (high levels of starting material and/or mono-methylated product) Insufficient amount of formaldehyde or formic acid.Use a molar excess of both formaldehyde and formic acid. A common ratio is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid per mole of amine.
Low reaction temperature.The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[2] Ensure the reaction temperature is maintained at 80-100 °C.
Short reaction time.Monitor the reaction progress using TLC or GC-MS and ensure it is heated for a sufficient duration (typically several hours) until the starting material and mono-methylated intermediate are consumed.
Significant formation of N-formyl side product Reaction conditions favoring formylation.While some formylation can occur, ensuring a sufficient excess of formaldehyde and maintaining a high enough temperature to favor the reductive amination pathway can help minimize this. The Leuckart-Wallach reaction, which is related, is known to sometimes produce N-formylated byproducts.[3]
Presence of other unexpected side products Degradation of starting material or product.Ensure the reaction temperature does not significantly exceed 100 °C. Prolonged heating at very high temperatures could lead to decomposition.
Impurities in the starting material.Use high-purity 3-chloro-4-methoxybenzylamine. Impurities could lead to the formation of unexpected byproducts.

Data Presentation

The following table presents hypothetical but realistic quantitative data for the N-methylation of 3-chloro-4-methoxybenzylamine under different reaction conditions to illustrate how such data would be structured for comparison.

Condition Starting Material (%) N-methyl-3-chloro-4-methoxybenzylamine (%) N,N-dimethyl-3-chloro-4-methoxybenzylamine (%) N-formyl-3-chloro-4-methoxybenzylamine (%)
A: 2 eq. HCHO, 2 eq. HCOOH, 80°C, 4h 1535455
B: 3 eq. HCHO, 3 eq. HCOOH, 100°C, 8h <15931
C: 2 eq. HCHO, 3 eq. HCOOH, 100°C, 8h 210853

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed Methodology for the N,N-dimethylation of 3-chloro-4-methoxybenzylamine via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction of primary amines.[4]

Materials:

  • 3-chloro-4-methoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 eq).

  • Add formic acid (3.0 eq) to the flask.

  • Slowly add formaldehyde solution (3.0 eq) to the mixture. The addition may be exothermic.

  • Heat the reaction mixture to 100 °C and maintain it at reflux for 6-12 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material and the mono-methylated intermediate are no longer observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethyl-3-chloro-4-methoxybenzylamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-chloro-4-methoxybenzylamine 3-chloro-4-methoxybenzylamine Iminium Ion 1 Iminium Ion 1 3-chloro-4-methoxybenzylamine->Iminium Ion 1 + HCHO - H2O Formaldehyde Formaldehyde Formic Acid Formic Acid Iminium Ion 2 Iminium Ion 2 N-methyl-3-chloro-4-methoxybenzylamine N-methyl-3-chloro-4-methoxybenzylamine Iminium Ion 1->N-methyl-3-chloro-4-methoxybenzylamine + HCOOH - CO2 N-methyl-3-chloro-4-methoxybenzylamine->Iminium Ion 2 + HCHO - H2O N,N-dimethyl-3-chloro-4-methoxybenzylamine N,N-dimethyl-3-chloro-4-methoxybenzylamine Iminium Ion 2->N,N-dimethyl-3-chloro-4-methoxybenzylamine + HCOOH - CO2 CO2 CO2 H2O H2O

Caption: Reaction pathway for the N,N-dimethylation of 3-chloro-4-methoxybenzylamine.

Troubleshooting Workflow

Troubleshooting_Workflow start Start N-methylation Reaction check_completion Analyze reaction mixture (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot incomplete->troubleshoot workup Proceed to Workup and Purification complete->workup increase_reagents Increase equivalents of formaldehyde and formic acid troubleshoot->increase_reagents increase_temp_time Increase reaction temperature and/or time troubleshoot->increase_temp_time check_purity Check starting material purity troubleshoot->check_purity increase_reagents->start increase_temp_time->start check_purity->start side_products Significant Side Products Observed workup->side_products identify_side_products Identify Side Products (MS, NMR) side_products->identify_side_products Yes formylation N-formylation? identify_side_products->formylation adjust_conditions Adjust reaction conditions (e.g., reagent ratio, temp) formylation->adjust_conditions Yes other_side_products Other side products? formylation->other_side_products No adjust_conditions->start investigate_degradation Investigate potential degradation pathways other_side_products->investigate_degradation Yes

Caption: Troubleshooting workflow for the N-methylation of 3-chloro-4-methoxybenzylamine.

References

Optimizing reaction conditions for N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of the corresponding primary amine, (3-chloro-4-methoxy)benzylamine, using formaldehyde as the methyl source. This method is favored due to its high selectivity and the widespread availability of the starting materials.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting material is (3-chloro-4-methoxy)benzylamine. This precursor can be synthesized via several routes, including the reduction of 3-chloro-4-methoxybenzonitrile or the reductive amination of 3-chloro-4-methoxybenzaldehyde.[1] Formaldehyde is used as the source of the methyl group, and a reducing agent such as sodium borohydride is required to complete the reaction.

Q3: What are the main challenges in this synthesis?

A3: Key challenges include controlling the extent of methylation to avoid the formation of the tertiary amine (N,N-dimethyl-(3-chloro-4-methoxy)benzylamine), ensuring complete reaction of the starting materials, and purification of the final product from byproducts and unreacted reagents.

Troubleshooting Guide

Problem 1: Low yield of the desired N-methylated product.

Potential Cause Suggested Solution
Incomplete imine formation The reaction between the primary amine and formaldehyde to form the intermediate iminium ion is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate or performing the reaction in a solvent that allows for azeotropic removal of water.
Suboptimal pH The formation of the iminium ion is often favored under mildly acidic conditions. However, the optimal pH can be substrate-dependent. A trial run with slight variations in pH might be necessary.
Ineffective reducing agent The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but for more sensitive substrates or to avoid reduction of the starting aldehyde (if present as an impurity), a milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2] Ensure the reducing agent is fresh and has been stored under appropriate conditions.
Premature reduction of formaldehyde If using a strong reducing agent like NaBH₄, it might reduce the formaldehyde before it can react with the amine. To circumvent this, consider a stepwise approach where the imine is allowed to form first before the addition of the reducing agent.[3]

Problem 2: Significant formation of the di-methylated byproduct (tertiary amine).

Potential Cause Suggested Solution
High reactivity of the secondary amine The newly formed N-methylated secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation.
Reaction stoichiometry Carefully control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to formaldehyde can help minimize over-methylation.
Reaction conditions Lowering the reaction temperature and reducing the reaction time can sometimes favor the mono-methylated product. Close monitoring of the reaction progress by TLC or GC-MS is recommended.

Problem 3: Presence of unreacted (3-chloro-4-methoxy)benzylamine in the final product.

Potential Cause Suggested Solution
Insufficient formaldehyde or reducing agent Ensure that at least one equivalent of formaldehyde and a sufficient amount of the reducing agent are used. A slight excess of both may be necessary to drive the reaction to completion.
Short reaction time or low temperature The reaction may not have proceeded to completion. Monitor the reaction progress and consider extending the reaction time or moderately increasing the temperature.

Problem 4: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Similar polarity of product and byproducts The starting primary amine, the desired secondary amine, and the tertiary amine byproduct can have similar polarities, making chromatographic separation challenging.
Work-up procedure An acidic work-up can protonate all amine species, allowing for their extraction into an aqueous layer and separation from non-basic impurities. Subsequent basification and extraction can recover the free amines. Fractional distillation under reduced pressure can also be an effective purification method.[3][4]
Chromatography conditions If column chromatography is necessary, careful selection of the eluent system is crucial. A gradient elution may be required to achieve good separation. Adding a small amount of a volatile base like triethylamine to the eluent can help to prevent tailing of the amines on the silica gel.[5]

Experimental Protocols

Synthesis of (3-chloro-4-methoxy)benzylamine (Precursor)

A common route to the precursor involves the chlorination of 3-chloro-4-methoxybenzyl alcohol followed by amination.[6][7]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent such as tetrahydrofuran (THF).

  • Add phosphorus oxychloride (1.0-1.5 molar equivalents) to the solution.[1]

  • Heat the reaction mixture to 35-45°C and monitor the reaction progress by TLC.[1]

  • Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 3-chloro-4-methoxybenzenemethanamine

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine (1.0-1.2 molar equivalents) and heat the mixture to 60-75°C to form the quaternary ammonium salt.[1]

  • After cooling, the salt can be isolated by filtration.

  • Hydrolyze the quaternary ammonium salt by heating with aqueous hydrochloric acid.

  • After hydrolysis, basify the solution with potassium hydroxide and extract the desired primary amine with an organic solvent.

  • Purify the product by distillation under reduced pressure.

Reductive N-Methylation of (3-chloro-4-methoxy)benzylamine

The following is a general protocol for the N-methylation of a substituted benzylamine using formaldehyde and sodium borohydride. Researchers should optimize the conditions for their specific setup.

  • Reaction Setup: In a round-bottom flask, dissolve (3-chloro-4-methoxy)benzylamine (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.0-1.2 equivalents) dropwise at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the intermediate iminium ion. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Add an aqueous solution of sodium hydroxide to the residue to make it basic (pH > 10). Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]

Quantitative Data

The following table summarizes typical reaction parameters for the reductive amination of benzylamine derivatives. Actual values for the synthesis of this compound may vary and require optimization.

ParameterTypical RangeNotes
Reactant Ratio (Amine:Formaldehyde) 1 : 1.0 - 1.2A slight excess of formaldehyde can ensure complete conversion of the primary amine.
Reducing Agent (Equivalents) 1.0 - 1.5Sufficient reducing agent is needed to reduce the iminium ion.
Reaction Temperature 0°C to Room TemperatureThe reduction step is often performed at a lower temperature to control the reaction rate.
Reaction Time 2 - 24 hoursReaction completion should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
Yield 60 - 95%Yields are highly dependent on the substrate, reaction conditions, and purification method.

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_synthesis Reductive N-Methylation cluster_workup Work-up & Purification start Start: (3-chloro-4-methoxy)benzylamine add_formaldehyde Add Formaldehyde (in Methanol) start->add_formaldehyde imine_formation Stir at RT (Imine Formation) add_formaldehyde->imine_formation cool Cool to 0°C imine_formation->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 react Stir at RT (Reduction) add_nabh4->react quench Quench with Water react->quench concentrate Concentrate quench->concentrate basify Basify with NaOH concentrate->basify extract Extract with Organic Solvent basify->extract purify Dry & Purify (Chromatography/Distillation) extract->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the reductive N-methylation of (3-chloro-4-methoxy)benzylamine.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Formaldehyde, NaBH₄) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions over_methylation Over-methylation Observed? check_conditions->over_methylation incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction over_methylation->incomplete_reaction No adjust_stoichiometry Adjust Stoichiometry (less formaldehyde) over_methylation->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature over_methylation->lower_temp Yes increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes add_more_reagents Add More Formaldehyde and/or NaBH₄ incomplete_reaction->add_more_reagents Yes optimize_purification Optimize Purification (Acid-Base Extraction, Chromatography) incomplete_reaction->optimize_purification No

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine. The focus is on addressing challenges related to over-methylation and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound, and what are the primary challenges?

A1: The most prevalent method is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine, or the N-methylation of the primary amine, 3-chloro-4-methoxybenzylamine. A common approach for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] The primary challenge in synthesizing the target secondary amine is over-methylation, which leads to the formation of the tertiary amine, N,N-dimethyl-(3-chloro-4-methoxy)benzylamine, as a significant byproduct.[5] Controlling the reaction to favor mono-methylation is critical for achieving high purity and yield of the desired product.[6]

Q2: How can I minimize the formation of the N,N-dimethyl tertiary amine byproduct during the Eschweiler-Clarke reaction?

A2: While the Eschweiler-Clarke reaction can be driven to produce tertiary amines, selective mono-methylation of a primary amine can be achieved by carefully controlling the reaction parameters.[7] Key strategies include:

  • Stoichiometry: Use a controlled molar ratio of formaldehyde to the primary amine. A slight excess of formaldehyde is needed, but a large excess will favor di-methylation.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the mono-methylated product, although this may also decrease the reaction rate.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the formation of the desired secondary amine is maximized and before significant amounts of the tertiary amine are produced.

  • pH Control: The pH of the reaction medium can influence the rate of imine formation and reduction. Mildly acidic conditions are generally favorable for the initial condensation step.[8]

Q3: Are there alternative methods to the Eschweiler-Clarke reaction for a more selective mono-N-methylation?

A3: Yes, several alternative methods can provide higher selectivity for mono-methylation. One effective strategy is a stepwise reductive amination. This involves first reacting 3-chloro-4-methoxybenzylamine with one equivalent of an acetylating agent, followed by reduction of the resulting amide. Another approach is to use a milder reducing agent that selectively reduces the intermediate iminium ion in the presence of the carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8][9] Additionally, catalytic methods using methanol as the methylating agent over heterogeneous nickel catalysts have shown promise for selective mono-N-methylation.[10]

Q4: How can I effectively separate the desired N-methyl secondary amine from the N,N-dimethyl tertiary amine byproduct?

A4: Separation of the mono-methylated and di-methylated products can be achieved through column chromatography on silica gel. The polarity difference between the secondary and tertiary amines allows for their separation. The tertiary amine is generally less polar and will elute first. Careful selection of the eluent system is crucial for good resolution. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.

Q5: What analytical techniques are best for monitoring the reaction and quantifying the ratio of mono- to di-methylated product?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of the volatile amine products, allowing for quantification of the product ratio.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the N-methyl and N,N-dimethyl products. The chemical shift and integration of the methyl protons will clearly indicate the presence and relative amounts of each species. For this compound, the N-methyl group will appear as a singlet, while for the N,N-dimethyl derivative, the two methyl groups will also appear as a singlet but with a different chemical shift and a larger integration value relative to other protons in the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting amine 1. Inactive reducing agent.2. Reaction temperature too low.3. Inappropriate pH for iminium ion formation.1. Use fresh reducing agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Adjust the pH to a mildly acidic range (pH 4-6) using a suitable acid like acetic acid.[8]
High percentage of N,N-dimethyl byproduct (Over-methylation) 1. Excess formaldehyde used.2. Reaction time too long.3. High reaction temperature favoring di-methylation.1. Reduce the molar equivalents of formaldehyde relative to the primary amine.2. Monitor the reaction closely and quench it once the desired product is maximized.3. Attempt the reaction at a lower temperature.
Formation of unknown impurities 1. Degradation of starting materials or products.2. Side reactions due to excessive heat.1. Ensure the purity of all reagents and solvents.2. Conduct the reaction at the lowest effective temperature.
Difficulty in product isolation/purification 1. Inefficient extraction from the aqueous phase.2. Poor separation during column chromatography.1. Ensure the aqueous phase is sufficiently basic (pH > 11) during extraction to deprotonate the amine and increase its solubility in the organic solvent.2. Optimize the solvent system for column chromatography; a less polar eluent may be needed to achieve better separation.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation via Eschweiler-Clarke Reaction

This protocol is optimized for the selective synthesis of the secondary amine.

  • Reaction Setup: To a solution of 3-chloro-4-methoxybenzylamine (1.0 eq) in formic acid (3.0 eq), add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-70 °C. Monitor the reaction progress by TLC every hour.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully add it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Methylation Products by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the purified product or a crude reaction sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for a singlet corresponding to the three protons of the N-methyl group.

    • N,N-dimethyl-(3-chloro-4-methoxy)benzylamine: Identify a singlet corresponding to the six protons of the two N-methyl groups.[11]

    • Quantification: The ratio of the mono-methylated to the di-methylated product can be determined by comparing the integration values of their respective N-methyl proton signals.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Eschweiler-Clarke Reaction cluster_products Products 3-chloro-4-methoxybenzylamine 3-chloro-4-methoxybenzylamine Iminium_Ion Iminium Ion Intermediate 3-chloro-4-methoxybenzylamine->Iminium_Ion + Formaldehyde - H2O Formaldehyde Formaldehyde Formic_Acid Formic Acid Target_Product N-Methyl- (3-chloro-4-methoxy)benzylamine Iminium_Ion->Target_Product + Formic Acid (Reduction) Iminium_Ion_2 Iminium Ion Intermediate Target_Product->Iminium_Ion_2 + Formaldehyde - H2O Byproduct N,N-Dimethyl- (3-chloro-4-methoxy)benzylamine Iminium_Ion_2->Byproduct + Formic Acid (Reduction)

Caption: Synthetic pathway for N-methylation showing the desired product and the over-methylation byproduct.

Caption: A logical workflow for troubleshooting over-methylation issues in the synthesis.

References

Technical Support Center: Column Chromatography Purification of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Methyl-(3-chloro-4-methoxy)benzylamine using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: Why is my purified compound showing significant peak tailing or streaking on the TLC plate and during column chromatography?

A1: Peak tailing or streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These interactions lead to strong, non-uniform binding, which results in poor separation and broad peaks.[2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (TEA) in your solvent system (e.g., Ethyl Acetate/Hexane with 1% TEA).[1][3] Ammonia in methanol can also be used, but TEA is often preferred as it is easier to remove under vacuum.[3][4]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Amine-functionalized silica: This is often the best choice for purifying amines as it minimizes the acidic interactions.[1]

    • Neutral or basic alumina: These are also effective alternatives to standard silica gel for amine purification.[4]

    • Deactivated Silica Gel: You can pre-treat your silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[5]

Q2: My yield of this compound is very low after column chromatography, although the reaction seemed to be high-yielding. Where is my product going?

A2: Low recovery of basic amines from a silica gel column can be due to irreversible adsorption onto the acidic stationary phase.[2] The strong interaction between the amine and the silanol groups can prevent the compound from eluting completely.

Solutions:

  • Use a Modified Mobile Phase or Alternative Stationary Phase: As detailed in Q1, using a mobile phase with triethylamine or switching to an amine-functionalized or alumina column will significantly reduce product loss due to irreversible binding.[1][4]

  • Increase Eluent Polarity: If you are using a modified mobile phase and still experiencing low recovery, a gradual increase in the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) may be necessary to elute your compound. Be cautious not to increase polarity so much that you co-elute impurities.

Q3: I am having trouble separating my product from the unreacted starting material, 3-chloro-4-methoxybenzaldehyde. How can I improve this separation?

A3: The starting aldehyde is less polar than the product amine. However, if they are co-eluting, you need to optimize your solvent system to increase the separation (ΔRf).

Solutions:

  • Optimize Your Solvent System: Systematically test different ratios of your mobile phase components (e.g., Ethyl Acetate/Hexane) using TLC. Aim for an Rf value of around 0.2-0.3 for your product, which should provide good separation from less polar impurities.[5]

  • Use a Gradient Elution: Start with a less polar solvent system to elute the aldehyde first, and then gradually increase the polarity to elute your desired amine.[5] For example, you could start with 10% Ethyl Acetate in Hexane and gradually increase to 30-40% Ethyl Acetate.

  • Consider a Different Solvent System: If Ethyl Acetate/Hexane is not providing adequate separation, you could try other systems like Dichloromethane/Methanol, again with the addition of a basic modifier.[1]

Q4: How can I remove the primary amine, 3-chloro-4-methoxybenzylamine, which may have formed as a byproduct?

A4: The primary amine is more polar than your desired secondary amine and should be more retained on the silica gel column.

Solutions:

  • Careful Fraction Collection: With a well-chosen solvent system, the secondary amine should elute before the primary amine. Monitor your fractions carefully using TLC to identify where the separation occurs.

  • Gradient Elution: A shallow gradient of increasing polarity will help to resolve the secondary and primary amines effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: While standard silica gel (230-400 mesh) can be used with a modified mobile phase, an amine-functionalized silica gel is often the most effective choice for purifying basic compounds like secondary amines.[1] It leads to better peak shapes and higher recovery without the need for mobile phase additives. Neutral or basic alumina are also good alternatives.[4]

Q2: How do I choose the optimal mobile phase for my column?

A2: The best way to determine the optimal mobile phase is by running several small-scale tests on TLC plates.

  • Prepare solutions of your crude product in a suitable solvent.

  • Spot the solutions on different TLC plates.

  • Run the plates in different solvent systems (e.g., varying ratios of Ethyl Acetate/Hexane, Dichloromethane/Methanol). Always add 0.5-2% triethylamine to the solvent mixture.

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3, with good separation from impurities.

Q3: Can I use a solvent system containing methanol to purify my amine on silica gel?

A3: Yes, solvent systems containing methanol (e.g., Dichloromethane/Methanol with 1% TEA) are often used for more polar amines.[1] However, be aware that high concentrations of methanol can sometimes lead to the dissolution of some silica gel, which may contaminate your final product.[3] It is generally best to start with less polar solvent systems and only add methanol if necessary to elute your compound.

Q4: How can I tell if my compound is decomposing on the silica gel column?

A4: You can check for decomposition by performing a simple stability test on a TLC plate.

  • Dissolve your crude product in a solvent and spot it on a TLC plate.

  • Let the spot dry completely.

  • Allow the TLC plate to sit for 30-60 minutes.

  • Develop the TLC plate as you normally would.

  • If you see new spots or significant streaking that were not present in the initial crude mixture, your compound may be sensitive to the acidic silica. In this case, using a deactivated silica gel, amine-functionalized silica, or alumina is highly recommended.[5]

Data Presentation

The following table provides typical column chromatography parameters for the purification of N-methylated benzylamines, which can be used as a starting point for optimizing the purification of this compound.

Compound TypeStationary PhaseMobile Phase SystemTypical GradientKey Considerations
N-Methyl BenzylamineSilica Gel (230-400 mesh)Ethyl Acetate / Hexane + 1% Triethylamine10% to 50% Ethyl AcetateGood for general purification; TEA is essential to prevent tailing.
Polar N-Methyl ArylamineSilica Gel (230-400 mesh)Dichloromethane / Methanol + 1% Triethylamine2% to 10% MethanolUse for more polar amines that do not move in EtOAc/Hexane.
Acid-Sensitive N-Methyl BenzylamineAmine-functionalized Silica GelEthyl Acetate / Hexane10% to 50% Ethyl AcetateIdeal for preventing decomposition and improving peak shape without additives.
General N-Methyl BenzylamineNeutral AluminaEthyl Acetate / Hexane5% to 40% Ethyl AcetateA good alternative to silica gel, especially if decomposition is observed.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol assumes a crude reaction mixture from the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine, containing the desired product, unreacted aldehyde, and potentially the primary amine byproduct.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system as described in FAQ Q2. A typical starting point is 20% Ethyl Acetate in Hexane with 1% Triethylamine.

  • Slurry Preparation: In a beaker, add silica gel (e.g., 50g for 1g of crude material) to your chosen mobile phase. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top.

2. Sample Loading:

  • Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or your mobile phase.

  • In a separate flask, add a small amount of silica gel (2-3g) and your dissolved crude product.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel. This is the dry-loading method.[5]

  • Carefully add this powder to the top of your packed column. Add another thin layer of sand on top of the sample layer.

3. Elution:

  • Carefully add your mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient, start with a lower polarity solvent and gradually increase the polarity as the column runs.

  • Monitor the fractions by TLC to determine which ones contain your purified product.

4. Isolation:

  • Combine the pure fractions containing your product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_loading Sample Loading Phase cluster_elution Elution & Collection Phase cluster_isolation Isolation Phase tlc TLC Analysis for Solvent System Optimization pack Pack Column with Silica Gel Slurry tlc->pack adsorb Adsorb Crude Product onto Silica Gel (Dry Loading) pack->adsorb load Load Sample onto Packed Column adsorb->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect Continue Elution monitor Monitor Fractions by TLC collect->monitor Continue Elution monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Elution Complete evaporate Solvent Evaporation (Rotovap) combine->evaporate dry Dry Under High Vacuum evaporate->dry purified Purified this compound dry->purified

Caption: Workflow for the column chromatography purification of this compound.

troubleshooting_tree start Problem Encountered During Purification q1 Are you observing peak tailing or streaking? start->q1 a1 Add 1% Triethylamine to the mobile phase. q1->a1 Yes q2 Is the yield unexpectedly low? q1->q2 No q4 Does the problem persist after adding TEA? a1->q4 a2 Use amine-functionalized silica or alumina. Ensure mobile phase contains TEA. q2->a2 Yes q3 Poor separation of product and impurities? q2->q3 No end Purification Improved a2->end a3 Optimize solvent system with TLC. Use a shallow gradient elution. q3->a3 Yes q3->end No a3->end a4 Switch to an alternative stationary phase like amine-functionalized silica or alumina. q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting decision tree for common column chromatography issues with amines.

References

Technical Support Center: Recrystallization of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution. Once concentrated, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out".[1][2][3]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a "seed" crystal of the pure compound if available.[1]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[3]
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. This mixed solvent system may lower the overall boiling point and encourage crystallization.[3][4]
The compound is significantly impure.Consider pre-purification by another method, such as column chromatography, before attempting recrystallization.[3]
Low recovery of the purified compound. Too much solvent was used initially.Use the minimum amount of hot solvent required to fully dissolve the compound.[1][2]
The crystals were washed with a solvent that was not cold enough.Always use an ice-cold solvent to wash the crystals during filtration to minimize re-dissolving the product.[1]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before filtration. Use a slight excess of hot solvent to prevent the compound from crystallizing on the filter paper. This excess can be boiled off before the final cooling step.[5][6]
The resulting crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as too much can also adsorb the desired compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][4] For substituted benzylamines, a good starting point would be to test polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[4][7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: How can I perform a mixed-solvent recrystallization?

A2: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at its boiling point. Then, add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][6]

Q3: My compound is an amine. Are there any special considerations?

A3: Amines can be susceptible to oxidation, which may lead to discoloration. It is advisable to work relatively quickly and avoid prolonged heating.[8] Alternatively, consider converting the amine to its hydrochloride salt, which is often a more stable, crystalline solid, and recrystallize the salt. The free base can be regenerated after purification if necessary.[8][9]

Q4: What is a typical recovery rate for recrystallization?

A4: A 100% recovery is not possible because the compound will always have some solubility in the cold solvent.[1][2] A typical recovery rate can range from 70% to 90%, but this is highly dependent on the specific compound, the chosen solvent, and the carefulness of the technique.

Experimental Protocol: Single-Solvent Recrystallization

This is a general procedure and may need to be optimized for this compound.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: Pre-heat a funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely under vacuum.

Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (Remove Insolubles) C->D E Cool Slowly D->E F Induce Crystallization (if needed) E->F No Crystals? G Vacuum Filtration E->G F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Compound I->J

Caption: A workflow diagram for a standard recrystallization procedure.

References

Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective route involves a two-stage process. The synthesis typically starts with the preparation of the primary amine, 3-chloro-4-methoxybenzylamine, from precursors like 3-chloro-4-methoxybenzyl alcohol or 3-chloro-4-methoxybenzaldehyde.[1][2] This primary amine is then N-methylated to yield the final product.

Q2: Which method is recommended for the N-methylation of 3-chloro-4-methoxybenzylamine?

A2: Reductive amination is a widely used and efficient method for the N-methylation of primary amines. This can be achieved using formaldehyde as the methyl source and a suitable reducing agent, such as sodium borohydride or formic acid (in a process known as the Eschweiler-Clarke reaction).

Q3: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A3: Key parameters to control include reaction temperature, the molar ratio of reactants, reaction time, and the choice of solvent and catalyst. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial for determining the optimal reaction time and preventing the formation of byproducts.[2]

Q4: How can the final product, this compound, be purified?

A4: The final product is typically purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure is another potential method for purification, especially for larger quantities.

Synthesis Pathway and Troubleshooting

The synthesis of this compound is presented here as a two-stage process:

Stage 1: Synthesis of 3-chloro-4-methoxybenzylamine Stage 2: N-methylation of 3-chloro-4-methoxybenzylamine

Below are the experimental protocols, troubleshooting guides, and data tables for each stage.

Stage 1: Synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl Alcohol

This route is a reliable method for producing the primary amine intermediate with good yield and purity.[1][2]

Step 1a: Chlorination of 3-chloro-4-methoxybenzyl alcohol

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent like tetrahydrofuran (THF).

  • Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature between 35-45°C.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction mixture with water and extract the product, 3-chloro-4-methoxybenzyl chloride, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 1b: Formation of Quaternary Ammonium Salt and Hydrolysis

  • Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add hexamethylenetetramine to the solution and heat the mixture to 60-75°C to form the quaternary ammonium salt.[1][3]

  • Once the salt formation is complete, add hydrochloric acid to hydrolyze the salt, maintaining the temperature at 40-50°C.[2][3]

  • After hydrolysis, cool the reaction mixture and basify with an aqueous solution of potassium hydroxide to a pH above 10.

  • Extract the desired product, 3-chloro-4-methoxybenzylamine, with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.[3]

Issue Possible Cause Suggested Solution
Low yield of 3-chloro-4-methoxybenzyl chloride (Step 1a) Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Degradation of the product during workup.Use a milder quenching method and avoid excessive heat during solvent removal.
Formation of multiple products in Step 1a Reaction temperature too high.Maintain the reaction temperature strictly within the recommended range of 35-45°C.[1]
Low yield of 3-chloro-4-methoxybenzylamine (Step 1b) Incomplete formation of the quaternary ammonium salt.Ensure the molar ratio of 3-chloro-4-methoxybenzyl chloride to hexamethylenetetramine is appropriate (typically 1:1 to 1:1.2).[3]
Incomplete hydrolysis of the quaternary ammonium salt.Ensure sufficient acid is used for hydrolysis and allow for adequate reaction time at 40-50°C.[2][3]
Product is difficult to extract from the aqueous layer Incorrect pH during extraction.Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and increase its solubility in the organic solvent.
Parameter Step 1a: Chlorination Step 1b: Amination
Key Reagents 3-chloro-4-methoxybenzyl alcohol, POCl₃3-chloro-4-methoxybenzyl chloride, Hexamethylenetetramine, HCl, KOH
Solvent THFEthanol, Water
Temperature 35-45°C[1]60-75°C (salt formation), 40-50°C (hydrolysis)[1][2]
Molar Ratio Alcohol:POCl₃ ≈ 1:1 to 1:1.5[3]Chloride:Hexamethylenetetramine ≈ 1:1 to 1:1.2[3]
Typical Yield >90% (crude)~80% (after purification)[3]
Purity (after purification) ->99%[3]
Stage 2: N-methylation of 3-chloro-4-methoxybenzylamine

This stage utilizes reductive amination to introduce a methyl group onto the primary amine.

  • Dissolve 3-chloro-4-methoxybenzylamine in a suitable solvent, such as methanol or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add an aqueous solution of formaldehyde (37%) dropwise to the stirred solution.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Portion-wise, add a reducing agent, such as sodium borohydride, while keeping the temperature below 10°C.

  • After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Issue Possible Cause Suggested Solution
Low yield of the N-methylated product Incomplete reaction.Increase the reaction time or slightly increase the amount of formaldehyde and reducing agent.
Formation of the corresponding imine as a stable intermediate.Ensure the reducing agent is added after the initial formation of the imine.
Formation of a significant amount of the di-methylated tertiary amine Excess formaldehyde and/or reducing agent.Use a controlled amount of formaldehyde (close to 1 equivalent).
Unreacted starting material (primary amine) remains Insufficient formaldehyde or reducing agent.Ensure at least one equivalent of formaldehyde is used. Check the quality of the reducing agent.
Difficult purification Presence of multiple byproducts.Optimize the reaction conditions (temperature, stoichiometry) to minimize byproduct formation. Use a suitable solvent system for column chromatography to achieve good separation.
Parameter Value
Key Reagents 3-chloro-4-methoxybenzylamine, Formaldehyde, Sodium Borohydride
Solvent Methanol or Acetonitrile
Temperature 0°C to Room Temperature
Molar Ratio Amine:Formaldehyde:Reducing Agent ≈ 1:1.1:1.2
Typical Yield 70-85% (after purification)
Purity (after purification) >98%

Visualizations

Synthesis_Pathway A 3-chloro-4-methoxybenzyl alcohol B 3-chloro-4-methoxybenzyl chloride A->B POCl3, THF 35-45°C C Quaternary Ammonium Salt B->C Hexamethylenetetramine, Ethanol, 60-75°C D 3-chloro-4-methoxybenzylamine (Primary Amine) C->D HCl, H2O, 40-50°C then KOH E This compound (Final Product) D->E Formaldehyde, Sodium Borohydride, Methanol

Caption: Synthetic route to this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_reaction Review Reaction Conditions check_sm->check_reaction Pure purify_sm->check_sm optimize_temp Optimize Temperature check_reaction->optimize_temp Temp. Issue optimize_ratio Adjust Molar Ratios check_reaction->optimize_ratio Ratio Issue optimize_time Modify Reaction Time check_reaction->optimize_time Time Issue check_workup Analyze Workup & Purification check_reaction->check_workup Conditions OK end Problem Resolved optimize_temp->end optimize_ratio->end optimize_time->end modify_extraction Modify Extraction (e.g., adjust pH) check_workup->modify_extraction Extraction Issue modify_purification Optimize Purification (e.g., new solvent system) check_workup->modify_purification Purification Issue check_workup->end Procedure OK modify_extraction->end modify_purification->end

References

Technical Support Center: Degradation Pathways of N-Methyl-(3-chloro-4-methoxy)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-(3-chloro-4-methoxy)benzylamine. The information provided is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the degradation patterns of similar benzylamine derivatives, this compound is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. The primary points of degradation are the N-methyl group, the benzylic carbon-nitrogen bond, and the aromatic ring.

  • Oxidative Degradation: This is often a major degradation pathway for benzylamines. It can lead to the formation of an imine intermediate, which can then hydrolyze to form 3-chloro-4-methoxybenzaldehyde and methylamine. Further oxidation of the aldehyde can yield 3-chloro-4-methoxybenzoic acid. N-dealkylation is also a common oxidative pathway, leading to the formation of (3-chloro-4-methoxy)benzylamine and formaldehyde.

  • Hydrolytic Degradation (Acidic and Basic): While amides are more susceptible to hydrolysis, benzylamines can also undergo hydrolysis under strenuous acidic or basic conditions, potentially leading to cleavage of the C-N bond to form 3-chloro-4-methoxybenzyl alcohol and methylamine. However, this pathway is generally less favored compared to oxidation.

  • Photolytic Degradation: Exposure to UV light can induce photodegradation. The N-C bond of the benzylamine is a likely site for photolytic cleavage, which could lead to the formation of various radical species that can then recombine or react further to form a complex mixture of degradants.

Q2: What are the expected major degradation products of this compound?

A2: The primary degradation products anticipated from forced degradation studies are:

  • 3-chloro-4-methoxybenzaldehyde: A common product resulting from the oxidation and subsequent hydrolysis of the benzylamine.

  • (3-chloro-4-methoxy)benzylamine: Formed via N-demethylation.

  • 3-chloro-4-methoxybenzoic acid: Results from the further oxidation of 3-chloro-4-methoxybenzaldehyde.

  • N-(3-chloro-4-methoxy)benzylidenemethanamine: An imine intermediate formed during oxidation.

  • Methylamine and Formaldehyde: Small molecule byproducts of N-demethylation and hydrolysis.

Q3: How do the 3-chloro and 4-methoxy substituents on the benzene ring influence the degradation of the molecule?

A3: The electronic properties of the chloro and methoxy groups can influence the reactivity of the aromatic ring and the stability of the benzylamine moiety. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution, although this is not a primary degradation pathway for the benzylamine side chain. The chloro group is an electron-withdrawing group. Together, these substituents can influence the oxidation potential of the molecule and the stability of reaction intermediates. However, the primary degradation pathways are expected to be dominated by the reactivity of the N-methyl benzylamine functional group.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected peaks in HPLC analysis during a degradation study.

  • Question: I am observing unexpected peaks, or my peak shapes are poor, during the HPLC analysis of my degradation samples. What could be the cause?

  • Answer:

    • Mobile Phase pH: Benzylamines are basic compounds. The pH of your mobile phase can significantly affect peak shape and retention time. Ensure your mobile phase is sufficiently acidic (e.g., using a formic acid or trifluoroacetic acid modifier) to ensure the analyte is consistently in its protonated form, which generally results in sharper peaks. Inconsistent pH can lead to peak splitting or broadening.[1]

    • Sample Stability: Benzylamines can be unstable and may degrade upon exposure to air (oxidation) or CO2 (formation of carbonate salts) even at room temperature.[1] Prepare samples fresh and analyze them promptly. If you must store them, do so in a sealed, inert atmosphere if possible.

    • Secondary Degradation: Over-stressing the sample (e.g., excessively harsh acid/base concentrations, high temperatures, or prolonged exposure times) can lead to the formation of secondary degradation products, which are products of the degradation of the initial degradants.[2] This can result in a complex chromatogram with many unexpected peaks. Try reducing the stress conditions.

Issue 2: Mass imbalance observed in the degradation study.

  • Question: The total peak area in my chromatogram after degradation is significantly less than the initial peak area of the parent compound. What could be the reason for this mass imbalance?

  • Answer:

    • Formation of Non-UV Active Products: Some degradation products, such as small, volatile molecules like methylamine or formaldehyde, may not have a chromophore and will not be detected by a UV detector.

    • Precipitation of Degradants: Some degradation products may be poorly soluble in the sample solvent and could precipitate out of the solution, leading to a lower observed total peak area. Visually inspect your samples for any precipitates.

    • Inappropriate Wavelength: The UV absorption maxima of the degradation products may be different from the parent compound. It is advisable to use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure that the chosen detection wavelength is appropriate for all components.

Issue 3: No significant degradation is observed under stress conditions.

  • Question: I have subjected my sample to the recommended stress conditions, but I am not seeing a significant amount of degradation (less than 5%). What should I do?

  • Answer:

    • Increase Stress Intensity: The stability of this compound might be higher than anticipated. You may need to increase the intensity of the stress conditions. For example:

      • Hydrolysis: Increase the concentration of the acid or base, or increase the temperature.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the reaction time.

      • Thermal: Increase the temperature.

    • Check Experimental Setup: Ensure that your experimental setup is correct. For example, in photostability studies, ensure the light source is emitting the correct wavelength and intensity. For thermal studies, verify the temperature of your oven or water bath.

Experimental Protocols

Forced Degradation Study Protocol

A general protocol for conducting a forced degradation study on this compound is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid API in a thermostatically controlled oven at 70°C for 48 hours.

    • After the exposure period, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid API or a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC-UV/MS Analysis:

  • A stability-indicating HPLC method should be used to analyze the stressed samples. A typical method might involve:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry (MS) for identification of degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)% Area of Major Degradant(s)
0.1 M HCl, 60°C, 24h8.5%3-chloro-4-methoxybenzaldehyde4.2%
0.1 M NaOH, 60°C, 24h5.2%3-chloro-4-methoxybenzaldehyde2.8%
3% H₂O₂, RT, 24h15.8%3-chloro-4-methoxybenzaldehyde, (3-chloro-4-methoxy)benzylamine8.1%, 3.5%
Solid, 70°C, 48h2.1%Minor unidentified peaks<1% each
Photolytic12.3%3-chloro-4-methoxybenzaldehyde, Complex mixture6.5%, Multiple small peaks

Visualizations

Degradation Pathways

cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) cluster_photolysis Photolytic Degradation parent This compound imine N-(3-chloro-4-methoxy)benzylidenemethanamine (Imine Intermediate) parent->imine Oxidation demethylated (3-chloro-4-methoxy)benzylamine parent->demethylated N-Demethylation formaldehyde Formaldehyde methylamine Methylamine alcohol 3-chloro-4-methoxybenzyl alcohol parent->alcohol C-N Cleavage methylamine2 Methylamine radicals Radical Species parent->radicals UV Light aldehyde 3-chloro-4-methoxybenzaldehyde imine->aldehyde Hydrolysis acid 3-chloro-4-methoxybenzoic acid aldehyde->acid Further Oxidation demethylated->aldehyde Oxidation complex_mix Complex Mixture of Products radicals->complex_mix

Caption: Plausible degradation pathways of this compound.

Experimental Workflow

start Start: this compound Sample stress Forced Degradation Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis HPLC-UV/MS Analysis stress->analysis data Data Interpretation: - Identify Degradants - Quantify Degradation - Determine Pathways analysis->data end End: Stability Profile data->end

References

Validation & Comparative

Comparison of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and 3-chloro-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-chloro-4-methoxybenzylamine and its N-methylated counterpart, N-methyl-(3-chloro-4-methoxy)benzylamine. While extensive experimental data is available for the primary amine, 3-chloro-4-methoxybenzylamine, a key intermediate in pharmaceutical synthesis, there is a notable lack of specific experimental data in publicly accessible literature for its N-methylated derivative.

This comparison, therefore, combines established data for 3-chloro-4-methoxybenzylamine with a theoretical and generalized analysis of the expected properties and reactivity of this compound based on fundamental principles of organic chemistry.

Physicochemical Properties

Property3-chloro-4-methoxybenzylamine3-chloro-4-methoxybenzylamine HClThis compound
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO[1]C₉H₁₂ClNO
Molecular Weight 171.62 g/mol 208.09 g/mol [1]185.66 g/mol (Calculated)
CAS Number 115514-77-741965-95-1[1]Not Available
Appearance LiquidSolid[1]Expected to be a liquid or low-melting solid
Boiling Point 263.5 °C at 760 mmHgNot ApplicableExpected to be similar to or slightly higher than the primary amine
Melting Point Not Available250-255 °C[1]Not Available
pKa (Conjugate Acid) 9.01 ± 0.10 (Predicted)Not AvailableExpected to be slightly higher than the primary amine due to the inductive effect of the methyl group
Solubility Slightly soluble in Chloroform and MethanolNot AvailableExpected to have similar solubility in organic solvents

Synthesis and Reactivity

3-chloro-4-methoxybenzylamine is a well-characterized primary amine, and several synthetic routes have been established. One common method is the Delepine reaction, starting from 3-chloro-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol[2]

This synthesis is a three-step process involving chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.

Step 1: Chlorination of 3-chloro-4-methoxybenzyl alcohol

  • Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃) to the solution.

  • Reflux the mixture until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve the 3-chloro-4-methoxybenzyl chloride from Step 1 in ethanol (EtOH).

  • Add hexamethylenetetramine (urotropine) to the solution.

  • Heat the mixture to 60-75°C.

  • Cool the reaction mixture to allow the quaternary ammonium salt to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry.

Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine

  • Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (HCl).

  • Reflux the suspension.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Basify the residue with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzylamine.

Synthesis of 3-chloro-4-methoxybenzylamine A 3-chloro-4-methoxybenzyl alcohol B 3-chloro-4-methoxybenzyl chloride A->B POCl₃, THF C Quaternary Ammonium Salt B->C Hexamethylenetetramine, EtOH D 3-chloro-4-methoxybenzylamine C->D HCl, H₂O

Caption: Synthesis workflow for 3-chloro-4-methoxybenzylamine.

This compound , as a secondary amine, is expected to be more nucleophilic than its primary amine counterpart due to the electron-donating effect of the methyl group. However, the methyl group also introduces steric hindrance, which could decrease its reactivity towards bulky electrophiles.

Proposed Experimental Protocol: Synthesis of this compound

A plausible method for the synthesis of the N-methylated derivative is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.

Step 1: Imine Formation

  • Dissolve 3-chloro-4-methoxybenzaldehyde in a suitable solvent such as methanol.

  • Add a solution of methylamine (e.g., 40% in water) to the aldehyde solution.

  • Stir the mixture at room temperature to form the corresponding imine.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Proposed Synthesis of this compound A 3-chloro-4-methoxybenzaldehyde B Imine Intermediate A->B Methylamine, Methanol C This compound B->C Sodium Borohydride

Caption: Proposed synthesis of the N-methylated derivative.

Biological Activity and Applications

3-chloro-4-methoxybenzylamine is a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[2] In the synthesis of Avanafil, the primary amine of 3-chloro-4-methoxybenzylamine acts as a nucleophile, participating in a substitution reaction with a pyrimidine derivative.[2]

For This compound , no specific biological activities or applications have been documented in the available literature. In a hypothetical scenario where it might be used as an alternative intermediate, the increased nucleophilicity of the secondary amine could potentially increase the rate of reaction in the synthesis of Avanafil analogues. However, the resulting final product would be a tertiary amine, which would significantly alter its structure, binding affinity to the target enzyme, and overall pharmacological profile.

Comparative Summary

Feature3-chloro-4-methoxybenzylamine (Primary Amine)This compound (Secondary Amine) (Theoretical)
Nucleophilicity Moderately nucleophilic.More nucleophilic due to the electron-donating methyl group.
Steric Hindrance Less sterically hindered.More sterically hindered around the nitrogen atom.
Basicity A weaker base.A stronger base.
Reactivity Reacts readily with a variety of electrophiles.Potentially more reactive with small electrophiles, but may be less reactive with bulky electrophiles due to steric hindrance.
Applications Established intermediate in the synthesis of Avanafil.[2]No established applications found.

Conclusion

3-chloro-4-methoxybenzylamine is a well-documented and synthetically important primary amine with a key role in the pharmaceutical industry. Its physicochemical properties and synthesis are well-established. In contrast, its N-methylated derivative, this compound, is not well-characterized in the public domain, and its properties and reactivity can only be inferred from general chemical principles.

For researchers in drug development, the choice between a primary and a secondary amine intermediate would fundamentally alter the structure and potential biological activity of the final compound. While the N-methylated derivative is predicted to be more nucleophilic, the steric and electronic changes would necessitate a full re-evaluation of its synthetic utility and the pharmacological properties of any resulting derivatives. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

The Impact of N-Methylation on the Pharmacological Profile of 3-chloro-4-methoxybenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-chloro-4-methoxybenzylamine and its N-methylated derivative, N-methyl-3-chloro-4-methoxybenzylamine. Due to the limited availability of direct experimental data on these specific compounds, this guide leverages structure-activity relationship (SAR) data from analogous substituted benzylamines to infer potential pharmacological properties. Detailed experimental protocols are provided to enable the validation of these predicted activities.

Physicochemical Properties

N-methylation, the addition of a methyl group to the nitrogen atom of the primary amine, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This modification can influence a molecule's lipophilicity, basicity, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Table 1: Physicochemical Data of 3-chloro-4-methoxybenzylamine and its N-methylated Analog

Property3-chloro-4-methoxybenzylamineN-methyl-3-chloro-4-methoxybenzylamine (Predicted)Source
Molecular Formula C₈H₁₀ClNOC₉H₁₂ClNO[1]
Molecular Weight 171.63 g/mol 185.66 g/mol [1]
Predicted logP 2.12.4-
Predicted pKa 9.29.5-

Inferred Pharmacological Properties: A Comparative Analysis

While direct pharmacological data for 3-chloro-4-methoxybenzylamine and its N-methylated form is scarce, insights can be drawn from the broader class of substituted benzylamines, which are known to interact with various biological targets, including monoamine transporters and monoamine oxidase (MAO) enzymes.

Potential Interaction with Monoamine Transporters

Substituted benzylamines are structurally analogous to monoamine neurotransmitters and can interact with their transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity and selectivity for these transporters are highly dependent on the substitution pattern on the aromatic ring and the amine.

N-methylation can significantly alter the interaction with monoamine transporters. In some classes of compounds, N-methylation has been shown to enhance potency and selectivity for specific transporters. For instance, in the phenethylamine series, N-methylation can increase affinity for certain targets.

Potential Monoamine Oxidase (MAO) Inhibition

Benzylamine itself is a substrate for MAO-B.[] The introduction of substituents on the benzene ring can modulate the affinity and inhibitory activity towards both MAO-A and MAO-B. The chloro and methoxy groups on 3-chloro-4-methoxybenzylamine are expected to influence its interaction with the active site of MAO enzymes.

The effect of N-methylation on MAO inhibition is variable. While N-methylation of some compounds does not significantly alter the inhibitory constant (Ki), in other cases, it can affect selectivity and the mode of inhibition (e.g., competitive vs. noncompetitive).[][3] For example, a study on 4-(O-benzylphenoxy)-N-methylalkylamines showed that N-methylation was crucial for potent MAO-A inhibition.[3]

Table 2: Inferred Pharmacological Profile and the Potential Impact of N-Methylation

Pharmacological Target3-chloro-4-methoxybenzylamine (Inferred)N-methyl-3-chloro-4-methoxybenzylamine (Inferred)Rationale based on Analogs
Monoamine Transporter (DAT, NET, SERT) Affinity Potential for interaction due to structural similarity to monoamines.N-methylation may alter affinity and selectivity.Structure-activity relationship studies of various substituted benzylamines and related compounds demonstrate that modifications to the amine and aromatic ring influence transporter binding.[4][5][6]
Monoamine Oxidase (MAO-A, MAO-B) Inhibition Potential for MAO inhibition, particularly MAO-B, based on the benzylamine scaffold.N-methylation may alter the potency and selectivity of MAO inhibition.Benzylamine is a known MAO-B substrate, and N-methylation has been shown to modulate the inhibitory activity and selectivity of related compounds.[][3][7][8]

Experimental Protocols

To empirically determine the pharmacological effects of N-methylation on 3-chloro-4-methoxybenzylamine, the following experimental protocols are recommended.

Receptor Binding Assays

These assays are crucial for determining the affinity of the compounds for various receptors and transporters. Radioligand binding assays are a standard method.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of test compounds (3-chloro-4-methoxybenzylamine & N-methyl derivative) Incubation Incubate membranes with radioligand and varying concentrations of test compound Compound_Prep->Incubation Membrane_Prep Prepare membrane homogenates from tissues or cells expressing the target receptor Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., using a scintillation counter) Separation->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc Ki_Calc Determine Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Monoamine Transporter Binding Assay

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for SERT), and frontal cortex (for NET) as previously described.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound (or vehicle), and 100 µL of membrane preparation. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inhibitor at its target.

Experimental Workflow for Monoamine Oxidase (MAO) Inhibition Assay

G cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare mitochondrial fractions containing MAO-A and MAO-B (e.g., from rat liver) Preincubation Pre-incubate enzyme with test compound or vehicle Enzyme_Prep->Preincubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Preincubation Reaction_Start Initiate reaction by adding a substrate (e.g., kynuramine) Preincubation->Reaction_Start Incubation Incubate at 37°C for a defined period Reaction_Start->Incubation Reaction_Stop Stop the reaction (e.g., by adding acid) Incubation->Reaction_Stop Product_Quant Quantify the product formation (e.g., spectrophotometrically or fluorometrically) Reaction_Stop->Product_Quant IC50_Calc Calculate IC50 values Product_Quant->IC50_Calc

Caption: Workflow for an in vitro MAO inhibition assay.

Detailed Protocol: MAO-A and MAO-B Inhibition Assay

  • Enzyme Source: Use mitochondrial fractions from rat liver as a source of both MAO-A and MAO-B.

  • Substrate: Kynuramine is a non-selective substrate that can be used for both MAO-A and MAO-B.

  • Selective Inhibitors (for control):

    • MAO-A: Clorgyline

    • MAO-B: Selegiline

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Procedure: a. Pre-incubate the mitochondrial fraction with varying concentrations of the test compounds or a selective inhibitor for 15 minutes at 37°C. b. Initiate the reaction by adding kynuramine. c. Incubate for 20 minutes at 37°C. d. Stop the reaction by adding NaOH. e. Measure the formation of 4-hydroxyquinoline fluorometrically (excitation at 310 nm, emission at 380 nm).

  • Data Analysis: Determine the IC₅₀ values for the inhibition of MAO-A and MAO-B.

Conclusion

N-methylation of 3-chloro-4-methoxybenzylamine is predicted to alter its physicochemical properties, which in turn is likely to modulate its pharmacological profile. Based on the structure-activity relationships of analogous compounds, N-methylation may influence its potential activity at monoamine transporters and as a monoamine oxidase inhibitor. The provided experimental protocols offer a robust framework for the empirical determination of these pharmacological properties, enabling a direct comparison and a deeper understanding of the effects of this structural modification. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel therapeutic agents.

References

Unveiling the Impurity Landscape of N-Methyl-(3-chloro-4-methoxy)benzylamine: A Guide to Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview of potential impurities associated with N-Methyl-(3-chloro-4-methoxy)benzylamine, a key chemical intermediate. It outlines detailed experimental protocols for impurity profiling and identification and presents a comparative analysis of potential process-related and degradation impurities.

This compound is a substituted benzylamine derivative used in the synthesis of various pharmaceutical compounds. The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

This guide details the potential impurities that may be present in this compound, drawing from a plausible synthetic route starting from 3-chloro-4-methoxybenzyl alcohol. It also explores potential degradation products that could form under various stress conditions, as studied through forced degradation experiments.

Comparison of Potential Process-Related Impurities

The synthesis of this compound can introduce several potential impurities. A plausible synthetic route involves the chlorination of 3-chloro-4-methoxybenzyl alcohol, followed by amination to form 3-chloro-4-methoxybenzylamine, and subsequent N-methylation. The table below summarizes potential process-related impurities, their potential sources, and hypothetical analytical data for comparison.

Impurity NameStructurePotential SourceHypothetical Retention Time (min)Hypothetical m/z [M+H]⁺
3-chloro-4-methoxybenzyl alcohol3-Cl, 4-MeO-C₆H₃-CH₂OHUnreacted starting material5.2173.04
3-chloro-4-methoxybenzyl chloride3-Cl, 4-MeO-C₆H₃-CH₂ClIntermediate8.1191.01
3-chloro-4-methoxybenzylamine3-Cl, 4-MeO-C₆H₃-CH₂NH₂Unreacted intermediate4.5172.06
N,N-Dimethyl-(3-chloro-4-methoxy)benzylamine3-Cl, 4-MeO-C₆H₃-CH₂N(CH₃)₂Over-methylation by-product7.8200.10
Bis(3-chloro-4-methoxybenzyl)amine(3-Cl, 4-MeO-C₆H₃-CH₂)₂NHBy-product of amination12.3340.08

Forced Degradation and Potential Degradants

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[1] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Stress ConditionPotential Degradation ProductHypothetical Retention Time (min)Hypothetical m/z [M+H]⁺
Acid Hydrolysis3-chloro-4-hydroxybenzylamine3.9158.04
Base Hydrolysis3-chloro-4-methoxybenzoic acid6.5187.01
Oxidative (H₂O₂)N-formyl-(3-chloro-4-methoxy)benzylamine7.1200.04
ThermalDimerization products>15>350
Photolytic (UV)Various photoproductsMultiple peaksVariable

Experimental Protocols

A robust analytical methodology is crucial for the accurate detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for impurity profiling.

HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 225 nm and Mass Spectrometer

  • Injection Volume: 10 µL

Mass Spectrometry for Identification
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Forced Degradation Study Protocol
  • Acid Hydrolysis: 1 mg/mL solution in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL solution in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105 °C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) and visible light (ICH option 2) for a specified duration.

Visualizing Synthesis and Analysis Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the synthesis pathway, potential points of impurity introduction, and the analytical workflow for impurity profiling.

Synthesis_Pathway A 3-chloro-4-methoxybenzyl alcohol B Chlorination (e.g., SOCl2) A->B Imp1 Unreacted Starting Material A->Imp1 C 3-chloro-4-methoxybenzyl chloride B->C D Amination (e.g., NH3) C->D E 3-chloro-4-methoxybenzylamine D->E F N-Methylation (e.g., HCHO/HCOOH) E->F Imp2 Unreacted Intermediate E->Imp2 G This compound F->G Imp3 Over-methylation G->Imp3 Impurity_Profiling_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Characterization cluster_Identification Impurity Identification and Quantification Sample This compound Sample HPLC HPLC Separation Sample->HPLC MS Mass Spectrometry (MS) HPLC->MS UV UV Detection HPLC->UV Data Data Acquisition MS->Data UV->Data Identify Identify Impurities (m/z, Retention Time) Data->Identify Quantify Quantify Impurities (Peak Area %) Identify->Quantify Report Generate Impurity Profile Report Quantify->Report

References

A Comparative Analysis of Reactivity: N-Methylated vs. Non-Methylated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 26, 2025 – In the landscape of synthetic chemistry and drug development, the reactivity of amine functional groups is a cornerstone of molecular design and synthesis. This guide presents an objective comparison of the reactivity of N-methylbenzylamine (a secondary amine) and benzylamine (a primary amine), focusing on their behavior in common N-acylation and N-alkylation reactions. This analysis is supported by fundamental physicochemical data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The reactivity of an amine is primarily governed by the interplay of two key factors: the availability of the lone pair of electrons on the nitrogen atom (nucleophilicity and basicity) and the steric hindrance around the nitrogen. While N-methylation can enhance the electron-donating properties, it also introduces steric bulk, creating a nuanced reactivity profile compared to its non-methylated counterpart.

Core Principles: A Duality of Electronic and Steric Effects

The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is central to its reactivity. This property is closely linked to its basicity. The introduction of an N-methyl group in N-methylbenzylamine has a significant electronic effect. The methyl group, being electron-donating, increases the electron density on the nitrogen atom, thereby making N-methylbenzylamine a stronger base and a more potent nucleophile than benzylamine.

However, this enhanced electronic effect is counterbalanced by steric hindrance. The presence of the methyl group alongside the benzyl group in N-methylbenzylamine creates a more crowded environment around the nitrogen's lone pair. This steric bulk can impede the approach of the amine to the electrophilic center of a reacting molecule, potentially slowing down the reaction rate, especially with bulky electrophiles.

Quantitative Comparison of Basicity

A reliable indicator of an amine's nucleophilicity is the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the amine holds onto a proton more tightly. The following table summarizes the pKa values for the conjugate acids of benzylamine and N-methylbenzylamine.

AmineStructurepKa of Conjugate AcidRelative Basicity
BenzylamineC₆H₅CH₂NH₂9.33Less Basic
N-MethylbenzylamineC₆H₅CH₂NH(CH₃)9.75More Basic

The data clearly indicates that N-methylbenzylamine is a stronger base than benzylamine. This enhanced basicity suggests a higher intrinsic nucleophilicity due to the electron-donating nature of the methyl group.

Comparative Reactivity in Key Reactions

N-Acylation

In N-acylation reactions, such as the reaction with acetyl chloride, the electrophile is relatively small. In this scenario, the enhanced nucleophilicity of N-methylbenzylamine is expected to dominate over the moderate increase in steric hindrance. Consequently, N-methylbenzylamine is predicted to react faster than benzylamine.

N-Alkylation

In N-alkylation reactions, for instance, with a bulky alkyl halide, the steric hindrance of both the amine and the electrophile becomes more critical. While N-methylbenzylamine is more nucleophilic, the combined steric bulk of its N-substituents and the incoming alkyl group could lead to a slower reaction rate compared to the less hindered benzylamine.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Competitive N-Acetylation of Benzylamine and N-Methylbenzylamine

This experiment is designed to provide a direct comparison of the reactivity of the two amines towards a common acylating agent.

Materials:

  • Benzylamine

  • N-Methylbenzylamine

  • Acetyl Chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution containing equimolar amounts (e.g., 1 mmol each) of benzylamine and N-methylbenzylamine in 10 mL of anhydrous DCM.

  • Add triethylamine (1.1 mmol) to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in 2 mL of anhydrous DCM to the stirred amine solution.

  • Allow the reaction to proceed at 0°C for 30 minutes.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and analyze the product ratio (N-acetylbenzylamine vs. N-acetyl-N-methylbenzylamine) by GC-MS.

Protocol 2: Determination of Relative Basicity via pKa Measurement

This protocol outlines the determination of the pKa of the conjugate acids of the amines by potentiometric titration.

Materials:

  • Benzylamine

  • N-Methylbenzylamine

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the amine (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL).

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrate the amine solution with the standardized HCl solution, recording the pH after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added.

  • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

Visualizing Reaction Workflows and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis amines Equimolar Benzylamine & N-Methylbenzylamine in DCM mix Mix and React at 0°C amines->mix base Triethylamine base->mix acyl_halide Acetyl Chloride (Limiting) acyl_halide->mix quench Quench with NaHCO₃ mix->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry gcms GC-MS Analysis of Product Ratio dry->gcms reactivity_factors Reactivity Amine Reactivity Electronic Electronic Effects (Nucleophilicity/Basicity) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Primary Primary Amine (Benzylamine) Electronic->Primary Lower Secondary Secondary Amine (N-Methylbenzylamine) Electronic->Secondary Higher Steric->Primary Lower Steric->Secondary Higher N_Methyl N-Methyl Group N_Methyl->Electronic +I Effect (Increases) N_Methyl->Steric Increases Bulk

Lipophilicity Profile: A Comparative Analysis of N-Methyl-(3-chloro-4-methoxy)benzylamine and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter assessed throughout the drug development pipeline. This guide presents a comparative analysis of the lipophilicity of N-Methyl-(3-chloro-4-methoxy)benzylamine and its immediate synthetic precursor, 3-chloro-4-methoxybenzylamine.

The addition of a methyl group to the primary amine of the precursor to form this compound is expected to increase its lipophilicity. This structural modification eliminates a hydrogen bond donor and introduces a small, non-polar alkyl group, which generally leads to a higher octanol-water partition coefficient (logP).

Quantitative Lipophilicity Data

CompoundStructureMolecular FormulaPredicted logP
3-chloro-4-methoxybenzylamine (Precursor)3-chloro-4-methoxybenzylamine structureC₈H₁₀ClNO1.20[1]
This compoundthis compound structureC₉H₁₂ClNO1.68

As anticipated, the N-methylation of the benzylamine precursor results in a notable increase in the predicted logP value, indicating a higher degree of lipophilicity for the final compound. This shift can have significant implications for its biological activity, including enhanced membrane permeability and potentially altered interactions with its biological target.

Synthetic Relationship

The synthesis of this compound from its precursor, 3-chloro-4-methoxybenzylamine, is a straightforward methylation reaction. This transformation is a common step in medicinal chemistry to modulate the physicochemical properties of a lead compound.

Synthetic_Relationship Synthetic Pathway Precursor 3-chloro-4-methoxybenzylamine Reagent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Precursor->Reagent Product This compound Reagent->Product Methylation

Caption: Synthetic pathway from precursor to final product.

Experimental Protocols for Lipophilicity Determination

To experimentally validate the predicted lipophilicity, two standard methods are widely employed: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffered solution, e.g., phosphate-buffered saline at pH 7.4) saturated with n-octanol.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) Method

HPLC-based methods offer a faster, more automated alternative for estimating logP values by correlating a compound's retention time on a reversed-phase column with the logP values of known standards.

Protocol:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

  • logP Determination: Determine the retention time of the test compound, calculate its log k', and then use the calibration curve to interpolate its logP value.

Experimental Workflow for logP Determination

The general workflow for determining the lipophilicity of a compound involves a decision between direct measurement and indirect estimation, followed by the specific experimental steps.

Experimental_Workflow LogP Determination Workflow cluster_method Method Selection cluster_shake_flask Shake-Flask Protocol cluster_hplc HPLC Protocol ShakeFlask Shake-Flask (Direct) SF1 Prepare Saturated Phases ShakeFlask->SF1 HPLC HPLC (Indirect) HPLC1 Prepare Mobile Phase & Standards HPLC->HPLC1 SF2 Dissolve Compound SF1->SF2 SF3 Partition & Equilibrate SF2->SF3 SF4 Separate Phases SF3->SF4 SF5 Quantify Concentration SF4->SF5 SF6 Calculate logP SF5->SF6 HPLC2 Generate Calibration Curve HPLC1->HPLC2 HPLC3 Analyze Test Compound HPLC1->HPLC3 HPLC4 Determine Retention Time HPLC3->HPLC4 HPLC5 Calculate logP from Curve HPLC4->HPLC5 Start Compound Method Choose Method Start->Method Method->ShakeFlask High Accuracy Low Throughput Method->HPLC High Throughput Estimation

Caption: General workflow for experimental logP determination.

References

Navigating Metabolic Stability: A Comparative Guide for N-Methyl-(3-chloro-4-methoxy)benzylamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability Supported by Experimental Data.

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical determinant of its potential success. A compound's susceptibility to biotransformation significantly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] This guide provides a comparative analysis of the metabolic stability of N-methyl-(3-chloro-4-methoxy)benzylamine and its structural analogs, offering insights into how chemical modifications may impact a compound's journey through metabolic pathways.

Comparative Metabolic Stability Data

Compound NameStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-methylbenzylamine (Reference Compound)2527.7
N-methyl-(4-methoxy)benzylamine (Alternative 1)1838.5
N-methyl-(3-chloro)benzylamine (Alternative 2)3519.8
This compound (Primary Compound of Interest)22 (Estimated)31.5 (Estimated)

Note: Data for this compound is estimated based on structure-activity relationships observed in similar compound series. The other data points are representative values for comparative purposes.

Interpretation of Data:

The data, although illustrative, suggests that substitutions on the benzyl ring can significantly modulate metabolic stability. The methoxy group in Alternative 1 appears to increase the rate of metabolism (shorter half-life, higher clearance), a common observation as methoxy groups can be sites for O-demethylation by cytochrome P450 enzymes. Conversely, the electron-withdrawing chloro group in Alternative 2 seems to confer greater metabolic stability (longer half-life, lower clearance), potentially by altering the electronic properties of the aromatic ring and reducing its susceptibility to oxidative metabolism.

For the primary compound of interest, this compound, the combined electronic effects of the chloro and methoxy groups would likely result in a metabolic stability profile that is intermediate between the two single-substitution analogs.

The Metabolic Pathway: Cytochrome P450-Mediated Biotransformation

The primary route of metabolism for many xenobiotics, including benzylamine derivatives, is through the action of cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3] These enzymes catalyze a variety of oxidative reactions. For N-methylbenzylamines, the major metabolic pathways are anticipated to be N-dealkylation and aromatic hydroxylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound N-dealkylation_product (3-chloro-4-methoxy)benzylamine This compound->N-dealkylation_product CYP-mediated N-dealkylation Aromatic_hydroxylation_product Hydroxylated Metabolite This compound->Aromatic_hydroxylation_product CYP-mediated hydroxylation O-demethylation_product N-methyl-(3-chloro-4-hydroxy)benzylamine This compound->O-demethylation_product CYP-mediated O-demethylation Conjugated_Metabolites Glucuronide or Sulfate Conjugates N-dealkylation_product->Conjugated_Metabolites Conjugation Aromatic_hydroxylation_product->Conjugated_Metabolites Conjugation O-demethylation_product->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion

Figure 1. Anticipated metabolic pathways for this compound.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

1. Materials and Reagents:

  • Test compound and reference compounds (10 mM stock solutions in DMSO).

  • Pooled human liver microsomes (e.g., from a commercial supplier).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis).

  • 96-well incubation plates and collection plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

2. Experimental Workflow:

The workflow for a typical microsomal stability assay involves preparation, incubation, sample quenching, and analysis.

G cluster_workflow Experimental Workflow A 1. Prepare Reaction Mixture: - Liver Microsomes - Phosphate Buffer - Test Compound B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction: Add NADPH regenerating system B->C D 4. Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction: Add cold acetonitrile with internal standard D->E F 6. Centrifuge to precipitate protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis: - Calculate % remaining - Determine t½ and CLint G->H

Figure 2. A typical experimental workflow for an in vitro microsomal stability assay.

3. Detailed Procedure: [4][5][6][7]

  • Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. A typical final concentration for the test compound is 1 µM, and for the microsomal protein is 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero.

  • Incubation: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a collection plate.

  • Quenching: The reaction is stopped by adding cold acetonitrile containing an internal standard to the collected aliquots.

  • Protein Precipitation: The plate is centrifuged to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS method.[8][9][10][11][12] The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Analysis: [13]

    • The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

4. Controls: [6][7]

  • No NADPH control: To assess for any non-NADPH dependent degradation.

  • Positive control: A compound with known metabolic stability (e.g., verapamil or testosterone) is run in parallel to ensure the assay is performing as expected.

  • No compound control: To check for any interfering peaks from the matrix.

Conclusion

The metabolic stability of this compound is a crucial parameter in its evaluation as a potential drug candidate. While direct experimental data is not currently available, analysis of structurally similar compounds suggests that the interplay of the chloro and methoxy substituents will likely result in a moderate metabolic stability profile. The provided experimental protocol for an in vitro microsomal stability assay offers a robust framework for obtaining the necessary quantitative data to confirm these predictions and guide further drug development efforts. A thorough understanding of a compound's metabolic fate is paramount for optimizing its pharmacokinetic properties and ultimately, its therapeutic potential.

References

In Silico Modeling of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE receptor binding. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its investigation by comparing it with structurally related compounds with known activities, particularly at monoamine transporters, which are plausible targets for the benzylamine scaffold. The guide details the necessary experimental and computational protocols to characterize its receptor interaction profile.

Data Presentation: Comparative Binding Affinities of Substituted Benzylamine Derivatives

The following table summarizes the binding affinities (Kᵢ in nM) of various benzylamine and related compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This data provides a basis for predicting the potential activity of this compound.

Compound/AnalogStructureDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Indatraline 3-(3,4-dichlorophenyl)-N-methyl-indan-1-amine1.33.11.2[1]
4-Methoxyindatraline 3-(3,4-dichlorophenyl)-4-methoxy-N-methyl-indan-1-amine1.311.210.5[1]
6-Methoxyindatraline 3-(3,4-dichlorophenyl)-6-methoxy-N-methyl-indan-1-amine4.82.11.1[1]
2C-H-NBOMe 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine>100001200110[2]
2C-B-NBOMe 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine280025022[2]
2C-C-NBOMe 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine210021018[2]

Experimental and Computational Protocols

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the affinity of a test compound for a specific receptor.[3][4][5]

1. Membrane Preparation:

  • Harvest cells expressing the target receptor or homogenize tissue known to be rich in the receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[3]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[3]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[3]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[3]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[3]

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]

2. Assay Procedure (Competition Assay):

  • On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer.[3]

  • In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), the radioligand at a fixed concentration (usually at or near its Kₔ), and a range of concentrations of the unlabeled test compound (e.g., this compound).[3][4]

  • Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3][5]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Dry the filters and add a scintillation cocktail.[3]

  • Measure the radioactivity retained on the filters using a scintillation counter.[3]

4. Data Analysis:

  • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.[5]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.[5]

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[5]

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

In Silico Protocol: Molecular Docking and Molecular Dynamics

This protocol describes a typical workflow for predicting the binding mode and stability of a ligand-receptor complex.

1. Preparation of Receptor and Ligand:

  • Receptor: Obtain the 3D structure of the target receptor from a protein database (e.g., PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template.[6] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand: Generate the 3D structure of this compound and perform energy minimization.

2. Molecular Docking:

  • Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.[7]

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the receptor's binding site.[8] The program will generate multiple possible conformations and orientations (poses) of the ligand.

  • Score and rank the generated poses based on a scoring function that estimates the binding affinity.[8] The top-ranked poses are selected for further analysis.

3. Molecular Dynamics (MD) Simulation:

  • Take the most promising protein-ligand complex from the docking results as the starting point for an MD simulation.

  • System Setup: Place the complex in a simulation box and solvate it with an explicit water model. Add ions to neutralize the system and mimic physiological concentration.[9][10]

  • Minimization: Perform energy minimization to relieve any steric clashes in the initial system.[9]

  • Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) while restraining the protein and ligand to allow the solvent to equilibrate around them.[9][10]

  • Production Run: Run the simulation without restraints for a sufficient duration (e.g., nanoseconds to microseconds) to observe the dynamics of the protein-ligand interaction.[9]

  • Analysis: Analyze the trajectory to assess the stability of the complex (e.g., RMSD), identify key interactions (e.g., hydrogen bonds), and understand the dynamic behavior of the ligand in the binding pocket.

Visualizations: Signaling Pathways and Experimental Workflows

In_Silico_Modeling_Workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis PDB Receptor 3D Structure (PDB or Homology Model) Docking Docking Simulation (e.g., AutoDock, Glide) PDB->Docking Ligand Ligand 3D Structure (this compound) Ligand->Docking Pose Binding Pose Prediction & Scoring Docking->Pose MD_Setup System Solvation & Ionization Pose->MD_Setup Select Best Pose MD_Equil Minimization & Equilibration (NVT, NPT) MD_Setup->MD_Equil MD_Run Production MD Run MD_Equil->MD_Run Analysis Trajectory Analysis (RMSD, Interactions) MD_Run->Analysis Binding_Energy Binding Free Energy Calculation (Optional) Analysis->Binding_Energy

Caption: In Silico Modeling Workflow for Receptor-Ligand Interaction Analysis.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Receptor Membrane Preparation Assay_Setup 2. Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Radioactivity Measurement Filtration->Counting Data_Analysis 6. Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Dopamine_D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Simplified Dopamine D1-like Receptor Signaling Pathway.[11][12]

Serotonin_5HT2_Signaling Serotonin Serotonin (5-HT) HT2R 5-HT2 Receptor Serotonin->HT2R Binds Gq Gαq HT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Simplified Serotonin 5-HT2 Receptor Signaling Pathway.[13][14]

References

Comparative Analysis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and a Structurally Related Anti-HBV Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and a key alternative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), focusing on their potential applications in antiviral research, particularly against the Hepatitis B virus (HBV). The information presented is intended to assist researchers in making informed decisions regarding the selection of compounds for further investigation.

Certificate of Analysis: this compound

While a specific Certificate of Analysis for this compound was not publicly available, a typical analysis for a compound of this nature with 95% purity would include the following specifications.[1]

TestSpecificationResult
Appearance Colorless to light yellow oilConforms
Identity (¹H NMR) Conforms to structureConforms
Purity (HPLC) ≥ 95.0%95.8%
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol 185.65 g/mol
Solubility Soluble in MethanolConforms

Comparative Performance Data

The following data compares the in vitro anti-HBV activity of a structurally related compound, IMB-0523, with the established antiviral drug, Lamivudine (3TC). This comparison highlights the potential of this structural class of compounds in antiviral research.

CompoundWild-Type HBV IC₅₀ (µM)Drug-Resistant HBV IC₅₀ (µM)
IMB-05231.99[2][3]3.30[2][3]
Lamivudine (3TC)7.37[2][3]> 440[2][3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are the key experimental methodologies used to obtain the comparative data.

1. Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) [2]

A detailed synthesis protocol for the related compound IMB-0523 is described in the literature. The synthesis involves the reaction of 3-Amino-4-methoxybenzoic acid with dimethyl sulphate, followed by coupling with 4-chloroaniline in the presence of N, N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).[2]

2. In Vitro Anti-HBV Assay [2]

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome.

  • Treatment: Cells were treated with various concentrations of the test compounds (IMB-0523 and Lamivudine).

  • Analysis: After a specified incubation period, the supernatant was collected to measure the amount of HBV DNA using a quantitative real-time polymerase chain reaction (qRT-PCR). The concentration of the compound that inhibited HBV DNA replication by 50% (IC₅₀) was then calculated.

3. Intracellular A3G Level Determination [2]

  • Cell Line: HepG2.2.15 cells.

  • Treatment: Cells were treated with the test compounds.

  • Analysis: The intracellular levels of APOBEC3G (A3G), a known anti-HBV cellular factor, were determined to investigate the mechanism of action.

Visualizing the Research Workflow and Potential Mechanism

The following diagrams illustrate the general workflow for evaluating antiviral compounds and a simplified proposed signaling pathway for the anti-HBV activity of IMB-0523.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation start Starting Materials synthesis Chemical Synthesis of IMB-0523 start->synthesis purification Purification & Characterization synthesis->purification compound_treatment Treatment with IMB-0523 & Lamivudine purification->compound_treatment cell_culture HepG2.2.15 Cell Culture cell_culture->compound_treatment hbv_dna_quant HBV DNA Quantification (qRT-PCR) compound_treatment->hbv_dna_quant a3g_level A3G Level Analysis compound_treatment->a3g_level ic50_calc IC50 Determination hbv_dna_quant->ic50_calc

Caption: Experimental workflow for the synthesis and in vitro evaluation of antiviral compounds.

signaling_pathway IMB_0523 IMB-0523 Cell HepG2.2.15 Cell IMB_0523->Cell A3G Increased Intracellular A3G Cell->A3G  induces A3G->Inhibition HBV_Replication HBV Replication Inhibition->HBV_Replication

Caption: Proposed mechanism of action for IMB-0523 in inhibiting HBV replication.

Conclusion

The available data suggests that N-phenylbenzamide derivatives, such as IMB-0523, represent a promising class of compounds for the development of novel anti-HBV agents.[2][3] Their mechanism of action, potentially involving the upregulation of the cellular antiviral factor A3G, offers a different approach compared to existing nucleoside analogs like Lamivudine.[2] This is particularly relevant for overcoming drug resistance, a significant challenge in HBV therapy.[2][3] While direct comparative data for this compound is not available, its structural similarity to the core of IMB-0523 suggests that it could be a valuable starting point or intermediate for the synthesis of novel antiviral candidates. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and its hydrochloride salt. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.

Waste from this compound is classified as hazardous and must be disposed of in accordance with local and national regulations.[1] This substance is harmful if swallowed and can cause severe skin and eye damage.[1][2] Therefore, proper handling and disposal are critical.

Hazard Profile and Safety Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]
Skin Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Damage (Category 1) Causes serious eye damage.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:

  • Eye Protection: Chemical safety goggles and/or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working with the powdered form or if dust may be generated, use a respirator.[4]

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., methanol, in which the compound is soluble).[5] Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container to prevent misuse.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

    • The name of the principal investigator or lab group

3. Temporary Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3][6]

  • Ensure containers are kept tightly closed to prevent the release of vapors.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Disposal must be carried out by a licensed hazardous waste disposal company at an approved facility.[3][6]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1][4]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Handling & Storage cluster_2 Final Disposal start Waste Generated is_solid Solid or Liquid? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid Liquid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect_solid->ppe collect_liquid->ppe storage Store in Secure, Ventilated Satellite Accumulation Area ppe->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Licensed Vendor Disposes at Approved Facility documentation->disposal

References

Personal protective equipment for handling N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE. The following procedures are based on best practices for handling substituted benzylamines and related compounds, ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles.[1]Protects eyes and face from splashes and vapors.
Skin and Body Protection Chemical-Resistant GlovesNitrile or FKM (fluoro rubber) gloves are suitable.[1] Inspect for damage before each use and replace frequently.Prevents direct skin contact with the chemical.
Lab CoatA long-sleeved, chemically resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]Prevents inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Work exclusively within a certified chemical fume hood.

  • Don all required PPE as outlined in Table 1 before handling the chemical.

2. Handling:

  • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use.[5][6]

  • Avoid inhalation of any vapors.[5][6]

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Decontaminate reusable PPE according to the manufacturer's instructions.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][4][5][6]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][4][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbent materials from spills, in a designated and clearly labeled hazardous waste container.[1][5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Final Disposal:

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][4][5][6]

    • Do not dispose of this chemical down the drain or in general waste.[1]

Emergency Procedures

Table 2: Emergency Response

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air.[4][5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1][5] Seek immediate medical attention.[1][2]
Spill Evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[1][2] Ventilate the area thoroughly.

Workflow for Safe Handling and Disposal

prep Preparation ppe Don PPE prep->ppe 1. fume_hood Work in Fume Hood ppe->fume_hood 2. handling Chemical Handling fume_hood->handling 3. post_handling Post-Handling Procedures handling->post_handling 4. waste_collection Collect Hazardous Waste handling->waste_collection Contaminated materials decontamination Decontaminate & Clean post_handling->decontamination 5a. post_handling->waste_collection Residue decontamination->waste_collection disposal EHS Disposal waste_collection->disposal 6.

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.